Cy5.5 dbco
Description
The exact mass of the compound this compound is 1174.28323723 g/mol and the complexity rating of the compound is 3010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGNBPOXZSARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H58N4O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cy5.5 DBCO: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Cy5.5 Dibenzocyclooctyne (DBCO), a key reagent in modern bioconjugation and fluorescence imaging. This document details the quantitative characteristics of Cy5.5 DBCO, outlines experimental protocols for its use, and provides visual representations of its structure and reaction mechanisms.
Core Chemical Structure and Properties
This compound is a bioorthogonal chemical probe that combines the near-infrared fluorescent properties of the Cyanine5.5 (Cy5.5) dye with the copper-free click chemistry reactivity of the Dibenzocyclooctyne (DBCO) group.[1] This combination allows for the specific and efficient labeling of azide-modified biomolecules in complex biological systems without the need for a cytotoxic copper catalyst.[2][3]
The core structure consists of two key moieties:
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Cy5.5 (Cyanine5.5): A polymethine dye characterized by a long conjugated chain between two indolenine rings.[4][5] This extended π-conjugation system is responsible for its absorption and emission in the near-infrared (NIR) spectrum, a region with minimal autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging applications. The "5.5" designation refers to the specific length of the polymethine chain and the presence of benzo-fused indolenine rings, which red-shifts its spectral properties compared to Cy5.
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DBCO (Dibenzocyclooctyne): A strained alkyne that readily undergoes a [3+2] cycloaddition reaction with azides. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly selective and bioorthogonal, meaning it does not interfere with native biochemical processes. The inherent ring strain of the cyclooctyne ring significantly accelerates the reaction rate without the need for a copper catalyst, which can be toxic to cells and organisms.
The IUPAC name for a representative this compound structure is 3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate.
Below is a diagram illustrating the constituent parts of the this compound molecule.
References
Cy5.5 DBCO: A Technical Guide to its Mechanism of Action and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Cy5.5 Dibenzocyclooctyne (DBCO), a key reagent in modern bioconjugation. We will delve into the specifics of its functionality, provide quantitative data, and present detailed experimental protocols for its use.
Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Cy5.5 DBCO is a fluorescent labeling reagent that combines the near-infrared (NIR) fluorescent dye, Cy5.5, with a dibenzocyclooctyne (DBCO) moiety. The mechanism of action is centered on the DBCO group, which enables a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4]
The DBCO ring is highly strained, which is the driving force for its reaction with azide-containing molecules.[4] This reaction, often referred to as "click chemistry," proceeds rapidly and selectively under mild, aqueous conditions without the need for a cytotoxic copper(I) catalyst, which is required for the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). The absence of a copper catalyst makes this compound ideal for applications involving live cells and other biological systems where copper toxicity is a concern.
The reaction between the DBCO group and an azide results in the formation of a stable triazole linkage, covalently attaching the Cy5.5 fluorophore to the target molecule. This conjugation is highly specific, as neither the DBCO nor the azide group typically reacts with other functional groups found in biological systems, ensuring minimal off-target labeling.
The Cy5.5 portion of the molecule is a bright and photostable near-infrared dye. Its fluorescence is pH-insensitive between pH 4 and 10, and its long-wavelength emission minimizes autofluorescence from biological samples.
Quantitative Data
The following tables summarize key quantitative data for this compound based on available information.
Table 1: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~678 nm |
| Emission Maximum (λem) | ~694 nm |
| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ |
| Spectrally Similar Dyes | Alexa Fluor® 680, DyLight® 680, IRDye® 680 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~1161.34 g/mol |
| Solubility | Water, DMSO, DMF |
| Appearance | Blue solid |
| Storage Conditions | -20°C, desiccated, protected from light |
Table 3: Reaction Parameters for Antibody Conjugation
| Parameter | Recommended Value/Condition |
| Molar Excess of DBCO-NHS ester to Antibody | 20-30 fold |
| Molar Excess of Azide-modified Molecule to DBCO-Antibody | 2-4 fold |
| Antibody Concentration | 1-10 mg/mL |
| Reaction Time (DBCO activation) | 30-60 minutes at room temperature |
| Reaction Time (Click Reaction) | 2-4 hours at room temperature or overnight at 4°C |
| Quenching Agent (for NHS ester reaction) | Tris or Glycine |
Experimental Protocols
This section provides a detailed methodology for a common application of this compound: the labeling of an antibody.
Pre-conjugation Considerations
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Buffer Composition: Ensure the antibody is in a buffer free of sodium azide, as this will react with the DBCO reagent. Additives such as salts, sugars, and chelating agents generally do not interfere with the reaction. Amine-containing buffers like Tris should be avoided during the NHS ester activation step.
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Antibody Purity and Concentration: Remove proteins like BSA and gelatin from the antibody solution. The antibody should be at a concentration of 1-10 mg/mL for optimal results.
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Reagent Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.
Two-Step Antibody Labeling Protocol
This protocol involves first activating the antibody with a DBCO-NHS ester to introduce the DBCO moiety, followed by the click reaction with an azide-modified molecule of interest.
Step 1: Activation of Antibody with DBCO-NHS Ester
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To your antibody solution (e.g., in PBS, pH 7.4), add a 20- to 30-fold molar excess of the 10 mM DBCO-NHS ester stock solution. The final concentration of DMSO in the reaction mixture should be below 20%.
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Incubate the reaction for 60 minutes at room temperature with gentle mixing.
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(Optional) Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
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Remove the excess, unreacted DBCO-NHS ester using a desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO).
Step 2: Click Chemistry Reaction with Azide-modified Molecule
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To the purified DBCO-activated antibody, add a 2- to 4-fold molar excess of your azide-functionalized molecule.
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Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
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The this compound-conjugated antibody is now ready for use.
Purification and Validation
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The final conjugate can be purified from excess azide-modified molecules using liquid chromatography (e.g., size exclusion, reverse phase, or ion exchange HPLC).
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Validate the conjugation using SDS-PAGE. The conjugated antibody will show a band with a higher molecular weight compared to the unconjugated antibody.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
References
Cy5.5 DBCO: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectral properties and applications of Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared fluorescent probe essential for modern bioconjugation techniques. Designed for professionals in research and drug development, this document details the core photophysical characteristics of Cy5.5 DBCO, outlines experimental protocols for its characterization and use, and presents key data in a structured format for easy reference.
Core Spectral and Photophysical Properties
This compound is a bright and photostable near-infrared dye functionalized with a DBCO group for copper-free click chemistry.[1] Its fluorescence is pH-insensitive between pH 4 and 10, a valuable characteristic for a wide range of biological applications.[1] The long-wavelength emission of this compound minimizes autofluorescence from biological samples, enhancing signal-to-noise ratios in imaging and detection assays.[1][2]
The key spectral properties of this compound are summarized in the table below. It is important to note that these values may exhibit slight variations between different suppliers and measurement conditions.
| Property | Value | Source |
| Excitation Maximum (λabs) | 673 - 684 nm | [3] |
| Emission Maximum (λem) | 691 - 710 nm | |
| Molar Extinction Coefficient (ε) | 190,000 - 211,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | 0.2 - 0.21 | |
| Fluorescence Lifetime (τ) | ~1.0 ns (in PBS) |
Signaling and Reaction Pathways
The primary application of this compound lies in its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This reaction enables the covalent labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst.
Figure 1: SPAAC Reaction Pathway.
Experimental Protocols
General Protocol for Determining Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εlc), where A is the absorbance, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.
Methodology:
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Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
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Serial Dilutions: Perform a series of dilutions of the stock solution in the desired final solvent (e.g., PBS) to obtain a range of concentrations.
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Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λabs) of this compound. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
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Data Analysis: Plot the absorbance at λabs against the molar concentration. The slope of the resulting linear regression is the molar extinction coefficient (ε).
General Protocol for Determining Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is typically determined using a comparative method, referencing a standard with a known quantum yield.
Methodology:
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Standard Selection: Choose a fluorescent standard with an absorption and emission profile that is reasonably close to this compound.
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Solution Preparation: Prepare a series of dilutions for both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
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Absorbance and Fluorescence Measurement:
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Measure the absorbance of each solution at the chosen excitation wavelength.
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Record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.
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Data Analysis:
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Integrate the area under the emission spectrum for each sample.
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Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
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The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.
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Protocol for Bioconjugation of an Antibody with this compound
This protocol describes the labeling of an azide-modified antibody with this compound via a SPAAC reaction.
Methodology:
Figure 2: Antibody Conjugation Workflow.
Detailed Steps:
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Solution Preparation:
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Dissolve the azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
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Prepare a stock solution of this compound in an organic solvent like DMSO.
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Reaction:
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Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <10%) to maintain protein stability.
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Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
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Purification:
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Remove the unreacted this compound from the labeled antibody using size-exclusion chromatography (e.g., a PD-10 desalting column).
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Characterization:
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Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λabs of this compound. The ratio of dye to protein can then be calculated.
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Confirm conjugation and assess the purity of the labeled antibody using SDS-PAGE.
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Conclusion
This compound is a powerful tool for researchers and drug development professionals, offering a combination of excellent photophysical properties and a straightforward, copper-free conjugation chemistry. Its near-infrared emission profile makes it particularly well-suited for in vitro and in vivo applications where minimizing background fluorescence is critical. By understanding its spectral characteristics and employing optimized protocols, researchers can effectively leverage this compound for the sensitive and specific labeling of a wide array of biomolecules.
References
Cy5.5 DBCO excitation and emission spectra
An In-depth Technical Guide to Cy5.5 DBCO: Excitation, Emission, and Experimental Applications
Introduction
Cy5.5 Dibenzocyclooctyne (DBCO) is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne group. This reagent is a cornerstone in modern bioconjugation and cellular imaging, primarily utilized for its ability to participate in copper-free "click chemistry".[1] Its fluorescence in the near-infrared spectrum (typically exciting around 675-684 nm and emitting around 694-710 nm) makes it exceptionally valuable for biological applications.[2][3] This spectral range minimizes interference from cellular autofluorescence and allows for deeper tissue penetration, making this compound a preferred choice for in vivo imaging studies.[4]
The DBCO moiety enables highly specific and efficient covalent labeling of molecules containing an azide group through a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] This bioorthogonal reaction proceeds rapidly at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst, which is a significant advantage for live-cell and in vivo experiments. This guide provides a comprehensive overview of the spectral properties, experimental protocols, and core applications of this compound for researchers in drug development and life sciences.
Core Spectroscopic and Physicochemical Properties
The optical and physical properties of this compound are critical for designing and executing fluorescence-based experiments. While values can vary slightly between manufacturers, the data presented below represents a consensus from multiple sources.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 678 - 684 nm | |
| Emission Maximum (λem) | 694 - 710 nm | |
| Molar Extinction Coeff. (ε) | 190,000 - 198,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Molecular Weight | ~1161.3 g/mol | |
| Solubility | Soluble in Water, DMSO, DMF | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | |
| Spectrally Similar Dyes | Alexa Fluor® 680, IRDye® 680RD, DyLight® 680 |
Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core utility of this compound lies in its participation in the SPAAC reaction. The DBCO group is a strained alkyne; the strain in its eight-membered ring significantly lowers the activation energy of the cycloaddition reaction with an azide. This allows the reaction to proceed efficiently without the need for a copper(I) catalyst, which is required for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting product is a stable triazole linkage. This bioorthogonal reaction is highly specific, as neither the DBCO nor the azide group typically reacts with other functional groups found in biological systems.
Experimental Protocols
Protocol 1: Metabolic Labeling and Imaging of Live Cells
This two-step protocol is a common strategy for labeling specific cellular components, such as cell-surface glycans.
Part A: Metabolic Incorporation of an Azide Sugar
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Cell Seeding: Seed adherent cells (e.g., A549) onto glass-bottom dishes at a density that ensures 70-80% confluency at the time of labeling. For A549 cells, a density of 2 x 10⁴ to 3 x 10⁴ cells per well is a good starting point. Allow cells to adhere overnight.
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Prepare Labeling Medium: Prepare a stock solution of tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) in sterile DMSO or PBS. Dilute the Ac₄ManNAz stock into complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line.
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Incubation: Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.
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Metabolic Labeling: Incubate the cells for 1 to 3 days at 37°C in a CO₂ incubator. During this time, the cells will metabolize the azido-sugar and display azide groups on their surface glycans.
Part B: Labeling Azide-Modified Cells with this compound
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Preparation of this compound: Prepare a stock solution of this compound (e.g., 5-10 mM) in anhydrous DMSO. This stock solution should be stored at -20°C, protected from light and moisture.
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Washing: Gently wash the azide-labeled cells twice with pre-warmed, serum-free medium or PBS to remove any unreacted Ac₄ManNAz.
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Prepare DBCO Labeling Solution: Dilute the this compound stock solution in serum-free medium or PBS (containing 1% FBS is also acceptable) to a final concentration of 5-30 µM. The working solution should be prepared fresh and protected from light.
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Click Reaction: Add the this compound labeling solution to the cells and incubate for 30 to 60 minutes at 37°C, protected from light.
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Final Wash: Wash the cells three to four times with PBS to remove any unbound this compound.
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Imaging: The cells are now ready for fluorescence imaging. Image using a confocal microscope or other fluorescence imaging system equipped with appropriate filters for the Cy5.5 fluorophore (Excitation: ~678 nm, Emission: ~694 nm). For fixed-cell imaging, cells can be fixed with 4% formaldehyde after the final wash step.
Protocol 2: General Bioconjugation of an Azide-Modified Protein
This protocol provides a general guideline for labeling an azide-containing protein or antibody with this compound.
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Reagent Preparation: Dissolve the azide-modified protein in a reaction buffer (e.g., PBS, pH 7.4). Avoid any buffers containing sodium azide (NaN₃) as it will react with the DBCO reagent. Prepare a 10 mM stock solution of this compound in DMSO.
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Molar Ratio: The reaction stoichiometry should be optimized. A starting point is to use a 2 to 4-fold molar excess of this compound relative to the azide-modified protein.
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Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 20%.
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Incubation: Incubate the reaction mixture for 4 hours at 25°C or overnight at 4°C with gentle agitation. Reaction times can be extended to improve efficiency.
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Purification: After incubation, remove the unreacted this compound from the labeled protein conjugate. This is typically achieved using size-exclusion chromatography (e.g., a spin desalting column) or dialysis.
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Characterization: The final conjugate can be characterized by SDS-PAGE, which should show a band shift corresponding to the added mass of the dye, and by UV-Vis spectroscopy to determine the degree of labeling.
Conclusion
This compound is a powerful and versatile tool for researchers in biology and drug development. Its near-infrared fluorescence properties and its ability to undergo highly specific and biocompatible copper-free click reactions make it an ideal choice for a wide range of applications, from high-resolution cellular imaging to tracking biomolecules in vivo. The detailed protocols and data provided in this guide offer a solid foundation for the successful implementation of this compound in demanding experimental workflows.
References
An In-Depth Technical Guide to Cy5.5 DBCO: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine5.5 Dibenzocyclooctyne (Cy5.5 DBCO), a near-infrared fluorescent probe essential for advanced bioconjugation and imaging applications. This document details its spectral properties, provides step-by-step experimental protocols for its use in strain-promoted alkyne-azide cycloaddition (SPAAC), and illustrates relevant biological pathways and experimental workflows.
Core Properties of this compound
This compound is a bright and photostable fluorescent dye belonging to the cyanine family. Its dibenzocyclooctyne (DBCO) moiety enables covalent labeling of azide-modified biomolecules through a copper-free click chemistry reaction. This bioorthogonal reaction is highly efficient and proceeds rapidly under mild, physiological conditions, making it ideal for labeling sensitive biological samples.[1] The near-infrared fluorescence of Cy5.5 minimizes background autofluorescence from biological specimens and allows for deep tissue penetration, which is advantageous for in vivo imaging.[2]
Spectral Properties
The spectral characteristics of this compound are critical for designing fluorescence-based experiments and selecting appropriate imaging instrumentation. While there are slight variations in the reported values from different suppliers, the key spectral properties are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum (λ_abs) | 678 - 684 nm | [3][4][5] |
| Emission Maximum (λ_em) | 694 - 710 nm | |
| Molar Extinction Coefficient (ε) | 190,000 - 198,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 |
Note: The exact spectral properties can be influenced by the solvent and the nature of the conjugated biomolecule.
Experimental Protocols: Labeling and Purification
The following section provides a detailed methodology for the labeling of an azide-modified protein with this compound and the subsequent purification of the conjugate.
General Considerations
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Buffer Selection: Avoid buffers containing sodium azide, as it will react with the DBCO moiety. Amine-free buffers such as phosphate-buffered saline (PBS) are recommended.
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Protein Preparation: The protein to be labeled should be purified and free of other amine-containing substances like Tris or glycine, which can interfere with some labeling strategies (though less of a concern for the specific DBCO-azide reaction). The protein should contain an azide group, introduced through metabolic labeling or chemical modification.
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Reagent Preparation: Dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution.
Experimental Workflow: SPAAC Reaction
The following diagram illustrates the general workflow for a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Caption: Workflow for labeling an azide-modified protein with this compound via SPAAC.
Detailed Protocol for Protein Labeling
This protocol is a generalized example and may require optimization for specific proteins and applications.
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Reaction Setup:
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In a microcentrifuge tube, combine the azide-modified protein with this compound. A 2-4 fold molar excess of this compound over the protein is a common starting point.
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The reaction is typically performed in PBS or a similar buffer at a pH of approximately 7.4. The final concentration of DMSO from the this compound stock solution should be kept low (ideally below 10%) to avoid protein denaturation.
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Incubation:
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the decrease in the absorbance of DBCO at around 310 nm.
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Purification of the Labeled Protein
It is crucial to remove any unreacted this compound from the labeled protein to avoid high background fluorescence in downstream applications.
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Spin Column Chromatography:
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For rapid purification of small-scale reactions, spin desalting columns (e.g., Sephadex G-25) are effective.
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Equilibrate the spin column with PBS according to the manufacturer's instructions.
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Apply the reaction mixture to the column and centrifuge to elute the labeled protein. The smaller, unreacted dye molecules are retained by the column resin.
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Size-Exclusion Chromatography (SEC):
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For higher resolution purification, SEC can be employed. This method separates molecules based on their size, with the larger protein-dye conjugate eluting before the smaller, free dye.
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Characterization of the Conjugate:
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Spectroscopy: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the excitation maximum of Cy5.5 (around 680 nm) to determine the degree of labeling (DOL). A correction factor is needed for the contribution of the dye to the absorbance at 280 nm.
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SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The labeled protein should exhibit a fluorescent band at the expected molecular weight when imaged with a suitable fluorescence scanner.
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Applications in Signaling Pathway Visualization
This compound is a valuable tool for imaging and tracking biomolecules involved in various signaling pathways, particularly in the context of disease. Its near-infrared fluorescence is well-suited for in vivo imaging studies.
VEGF Signaling Pathway in Tumor Angiogenesis
Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Imaging components of this pathway can provide insights into tumor progression and the efficacy of anti-angiogenic therapies.
Caption: Simplified VEGF signaling pathway in angiogenesis.
PD-1/PD-L1 Immune Checkpoint Pathway
The Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key players in immune regulation. Tumor cells can express PD-L1 to suppress the anti-tumor activity of T-cells. Fluorescently labeling antibodies or other molecules that target PD-1 or PD-L1 can be used to visualize and quantify their expression in the tumor microenvironment.
Caption: The PD-1/PD-L1 immune checkpoint pathway.
This technical guide provides a foundational understanding of this compound and its application in modern biological research. For specific experimental designs, further optimization and consultation of peer-reviewed literature are recommended.
References
Methodological & Application
Application Notes: A Step-by-Step Guide to Cy5.5-DBCO Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzocyclooctyne (DBCO) click chemistry is a powerful bioconjugation technique that enables the precise and efficient labeling of molecules in complex biological environments.[1] As a cornerstone of bioorthogonal chemistry, this copper-free variant of the click reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), leverages the high ring strain of a DBCO group to react spontaneously and specifically with an azide-functionalized molecule.[1][2] This reaction forms a highly stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for use in living cells and for creating sensitive in vivo imaging agents.[1][3]
Cy5.5-DBCO is a reagent that combines the far-red/near-infrared (NIR) fluorescent dye Cy5.5 with the DBCO moiety. Cy5.5 is well-suited for biological imaging due to its emission spectrum, which minimizes interference from background autofluorescence in biological samples and allows for deep tissue penetration. The conjugation of Cy5.5 to DBCO allows for the straightforward attachment of this bright and photostable dye to any azide-modified biomolecule, such as proteins, peptides, or nucleic acids, for applications in fluorescence microscopy, in vivo imaging, and flow cytometry.
This guide provides detailed protocols for using Cy5.5-DBCO, quantitative data to inform experimental design, and diagrams to visualize the underlying chemical and experimental processes.
Quantitative Data for Cy5.5-DBCO Reactions
The efficiency of SPAAC is influenced by factors such as reagent concentration, solvent, and temperature. The table below summarizes key quantitative data for the Cy5.5 dye and the DBCO-azide reaction to guide experimental optimization.
| Parameter | Value | Conditions / Notes | Source(s) |
| Cy5.5 Spectral Properties | |||
| Excitation Maximum (Abs) | ~673-675 nm | Varies slightly with conjugation and solvent. | |
| Emission Maximum (Em) | ~692-707 nm | Varies slightly with conjugation and solvent. | |
| DBCO-Azide Reaction Kinetics | |||
| Second-Order Rate Constant (k₂) | ~0.1 - 0.24 M⁻¹s⁻¹ | With benzyl azide in CH₃CN:H₂O. The rate is primarily dependent on the DBCO-azide pair, not the attached dye. | |
| Recommended Reaction Time | 2 - 12 hours | At room temperature or 4°C. Longer times (up to 24 hours) at 4°C can improve yields for sensitive biomolecules. | |
| Recommended Reagent Stoichiometry | |||
| Molar Excess of Cy5.5-DBCO | 1.5 - 5 fold | Molar excess of Cy5.5-DBCO relative to the azide-modified molecule (e.g., protein). | |
| Molar Excess of Azide Reagent | 2 - 4 fold | Used when reacting a DBCO-functionalized molecule (e.g., an antibody) with a smaller azide-labeled molecule. | |
| Reaction Conditions | |||
| Recommended pH | 7.2 - 8.0 | For reactions involving proteins, PBS is a common buffer. | |
| Solvent Compatibility | Aqueous buffers (e.g., PBS) | Up to 10-20% DMSO or DMF can be used to aid solubility of reagents. Avoid buffers containing sodium azide. |
Visualizing the Chemistry and Workflow
Diagrams help clarify the chemical principles and experimental steps involved in using Cy5.5-DBCO.
References
Application Note: Calculating the Degree of Labeling for Cy5.5 DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed guide for calculating the Degree of Labeling (DOL) of biomolecules conjugated with Cy5.5 DBCO. The DOL, which represents the average number of dye molecules covalently attached to a single biomolecule, is a critical parameter for ensuring the quality, consistency, and efficacy of fluorescently labeled conjugates in various applications, including immunoassays, fluorescence microscopy, and in vivo imaging.
Cy5.5, a bright and photostable near-infrared (NIR) fluorescent dye, is frequently used for labeling biomolecules. The dibenzocyclooctyne (DBCO) functional group facilitates a copper-free click chemistry reaction with azide-modified molecules, offering a highly specific and bioorthogonal conjugation strategy under mild conditions.[1][2][3] Accurate determination of the DOL is essential as a low DOL can result in a weak signal, while an excessively high DOL may lead to fluorescence quenching or altered biological activity of the labeled molecule.[4]
This document outlines the theoretical principles, provides detailed experimental protocols for labeling and purification, and presents a step-by-step guide to calculating the DOL using UV-Vis spectrophotometry.
Principle of DOL Calculation
The Degree of Labeling is determined by measuring the absorbance of the purified conjugate at two specific wavelengths:
-
280 nm: At this wavelength, the absorbance is primarily attributed to the protein, specifically the aromatic amino acids tryptophan and tyrosine.[5]
-
Maximum absorbance of the dye (λmax): For Cy5.5, the maximum absorbance is approximately 683-685 nm.
The Beer-Lambert law (A = εbc) is the fundamental principle used, where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.
A critical consideration is that the Cy5.5 dye also exhibits some absorbance at 280 nm. Therefore, a correction factor (CF) is required to subtract the dye's contribution to the absorbance at 280 nm, allowing for an accurate determination of the protein concentration.
The DOL is then calculated as the molar ratio of the dye to the protein.
Quantitative Data Summary
The following tables summarize the key quantitative parameters required for the DOL calculation.
Table 1: Spectral Properties of Cy5.5 Dye
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | ~685 nm | |
| Molar Extinction Coefficient at λmax (ε_dye) | 250,000 M⁻¹cm⁻¹ | |
| Correction Factor at 280 nm (CF₂₈₀) | 0.05 |
Table 2: Properties of a Typical Antibody (IgG)
| Parameter | Value | Reference |
| Molar Extinction Coefficient at 280 nm (ε_protein) | 210,000 M⁻¹cm⁻¹ | |
| Molecular Weight | ~150,000 g/mol | N/A |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Antibody with this compound
This protocol describes the labeling of an antibody containing an azide group with this compound.
Materials:
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Azide-modified antibody (e.g., 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4)
-
This compound
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Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction buffer: Amine-free buffer such as PBS, pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Determine Molar Ratio: For optimal labeling, a molar excess of this compound to the antibody is required. A starting point of a 10-20 fold molar excess is recommended.
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the azide-modified antibody solution.
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Proceed immediately to Protocol 2 to remove unconjugated this compound.
Protocol 2: Purification of the Antibody-Cy5.5 Conjugate using Size-Exclusion Chromatography
This protocol describes the purification of the labeled antibody from unreacted dye using a spin desalting column.
Materials:
-
Antibody-Cy5.5 conjugation reaction mixture
-
Spin desalting column (e.g., with a 7K MWCO)
-
Collection tubes
-
PBS, pH 7.4
Procedure:
-
Column Equilibration: Equilibrate the spin desalting column with PBS according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.
-
Sample Loading: Carefully apply the entire volume of the conjugation reaction mixture to the center of the resin bed in the equilibrated column.
-
Centrifugation: Place the column into a collection tube and centrifuge according to the manufacturer's protocol. The purified antibody-Cy5.5 conjugate will be collected in the eluate.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Degree of Labeling (DOL) Calculation
1. Spectrophotometric Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified antibody-Cy5.5 conjugate at 280 nm (A₂₈₀) and at the λmax of Cy5.5 (~685 nm, A_dye).
-
Use PBS as a blank.
-
If the absorbance readings are too high, dilute the sample with PBS and record the dilution factor.
2. Calculation Steps:
The following formulas are used to calculate the DOL:
-
Concentration of the Dye (M): [Dye] = A_dye / (ε_dye * path length)
-
Corrected Absorbance of the Protein at 280 nm: A_protein = A₂₈₀ - (A_dye * CF₂₈₀)
-
Concentration of the Protein (M): [Protein] = A_protein / (ε_protein * path length)
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Example Calculation:
Assuming the following measurements for a purified antibody-Cy5.5 conjugate in a cuvette with a 1 cm path length:
-
A₂₈₀ = 0.85
-
A_dye (at 685 nm) = 0.50
Step 1: Calculate the concentration of Cy5.5. [Dye] = 0.50 / (250,000 M⁻¹cm⁻¹ * 1 cm) = 2.0 x 10⁻⁶ M
Step 2: Calculate the corrected absorbance of the antibody at 280 nm. A_protein = 0.85 - (0.50 * 0.05) = 0.825
Step 3: Calculate the concentration of the antibody. [Protein] = 0.825 / (210,000 M⁻¹cm⁻¹ * 1 cm) = 3.93 x 10⁻⁶ M
Step 4: Calculate the Degree of Labeling. DOL = (2.0 x 10⁻⁶ M) / (3.93 x 10⁻⁶ M) = 0.51
In this example, the DOL is approximately 0.51, indicating that on average, there is about half a molecule of Cy5.5 per antibody molecule. An ideal DOL is typically between 0.5 and 1 for many applications.
Visualizations
Caption: Experimental workflow for labeling and DOL calculation.
Caption: Copper-free click chemistry reaction.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with Cy5.5 DBCO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Cy5.5 DBCO. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the reactivity and fluorescence of this compound. It should be stored at -20°C, desiccated, and protected from light. When preparing stock solutions, use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q2: Is the fluorescence of this compound sensitive to pH?
The fluorescence of this compound is generally stable and insensitive to pH in the range of 4 to 10.[1] However, the efficiency of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction can be pH-dependent.
Q3: What are the common causes of low or no fluorescence signal after labeling with this compound?
Several factors can contribute to a weak or absent fluorescence signal. These can be broadly categorized into issues with the labeling reaction, problems with the purification process, and imaging setup limitations. Common causes include inefficient labeling, degradation of the dye, steric hindrance, incorrect purification leading to loss of conjugate, and suboptimal imaging parameters.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
A low yield in the conjugation reaction is a primary reason for a weak fluorescence signal.
Q: How can I improve the efficiency of my this compound labeling reaction?
To enhance the labeling efficiency, several parameters of the SPAAC reaction can be optimized.
-
Molar Ratio of Reactants: An excess of one reactant can drive the reaction to completion. A common starting point is to use a 1.5 to 3-fold molar excess of this compound to the azide-containing molecule.[2] However, if the azide-modified molecule is more precious, this ratio can be inverted.
-
Reaction Temperature: SPAAC reactions can be performed at temperatures ranging from 4°C to 37°C.[2] Higher temperatures generally increase the reaction rate. However, the thermal stability of the biomolecule should be considered.
-
Reaction Time: Typical reaction times range from 2 to 12 hours at room temperature.[2] For sensitive biomolecules or to maximize yield, the reaction can be performed overnight at 4°C. In some cases, extending the incubation for up to 48 hours may be beneficial.[2]
-
Solvent: While aqueous buffers are preferred for biomolecule conjugation, the solubility of this compound can be a limiting factor. A water-miscible organic co-solvent like DMSO or DMF can be used to dissolve the dye before adding it to the reaction mixture. It is important to keep the final concentration of the organic solvent below 20% to prevent protein precipitation.
-
Buffer Composition: The choice of buffer can influence the reaction rate. Buffers should be free of primary amines (e.g., Tris, glycine) and sodium azide, as these can react with the DBCO group.
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Considerations |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect biomolecule stability. |
| Reaction Time | 2 to 48 hours | Longer incubation can improve yield, especially at lower temperatures or concentrations. |
| pH | 7.2 to 8.0 for protein labeling | Ensure compatibility with your biomolecule. |
| Co-solvent (DMSO/DMF) | < 20% | Higher concentrations can lead to protein precipitation. |
Q: Could steric hindrance be affecting my labeling reaction?
Yes, steric hindrance can significantly reduce labeling efficiency, especially when working with large biomolecules like antibodies. The bulky nature of the biomolecule can physically block the DBCO and azide groups from reacting.
Solutions to Mitigate Steric Hindrance:
-
Use a PEG Spacer: Incorporating a polyethylene glycol (PEG) spacer in the DBCO reagent can increase the distance between the dye and the biomolecule, improving accessibility.
-
Optimize Conjugation Site: If possible, choose a conjugation site on the biomolecule that is more exposed and less sterically hindered.
Figure 1. Troubleshooting workflow for low labeling efficiency.
Issue 2: Signal Loss During or After Purification
Proper purification is essential to remove unreacted dye, which can otherwise cause high background fluorescence. However, an inappropriate purification method can lead to the loss of your labeled conjugate.
Q: What is the best method to purify my this compound-labeled protein or oligonucleotide?
The choice of purification method depends on the properties of your biomolecule.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common method for separating labeled proteins from unreacted dye based on size. Spin desalting columns are a convenient format for smaller sample volumes.
-
High-Performance Liquid Chromatography (HPLC) / Fast Protein Liquid Chromatography (FPLC): Reversed-phase HPLC (RP-HPLC) is effective for purifying labeled oligonucleotides and peptides. Ion-exchange chromatography can also be used, particularly for separating molecules with different charge properties.
-
Dialysis: This method is suitable for removing small molecules like unreacted dye from larger protein conjugates.
Q: How can I quantify the labeling efficiency after purification?
The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, can be determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (around 678 nm for Cy5.5).
Table 2: Spectroscopic Properties of Cy5.5
| Property | Value |
| Excitation Maximum (λex) | ~678 nm |
| Emission Maximum (λem) | ~694 nm |
| Molar Extinction Coefficient (ε) | ~190,000 cm⁻¹M⁻¹ |
Issue 3: Suboptimal Fluorescence Signal During Imaging
Even with successful labeling and purification, the fluorescence signal can be weak due to issues with the imaging setup or dye photostability.
Q: How can I optimize my imaging setup for this compound?
-
Excitation Source: Use a laser line that is close to the excitation maximum of Cy5.5 (e.g., 670-680 nm).
-
Emission Filter: Ensure your emission filter is appropriate for capturing the fluorescence of Cy5.5 (e.g., a bandpass filter centered around 700 nm or a long-pass filter).
-
Detector Settings: Increase the detector gain or exposure time, but be mindful of increasing background noise.
Q: My Cy5.5 signal is photobleaching quickly. What can I do?
Cy5.5, like many cyanine dyes, is susceptible to photobleaching.
-
Reduce Excitation Power: Use the lowest laser power that provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Antifade Reagents: Mount your sample in an antifade mounting medium to reduce photobleaching.
Q: How does this compound compare to other far-red dyes?
While Cy5.5 is a bright dye, other fluorophores may offer superior photostability. For demanding applications, consider alternatives like Alexa Fluor 680 or IRDye 680RD. A comparative analysis of photostability shows that Alexa Fluor dyes can be significantly more photostable than Cy dyes.
Table 3: Comparison of Cy5.5 with Alternative Far-Red Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Features |
| Cy5.5 | ~678 | ~694 | ~190,000 | Bright, good for in vivo imaging. |
| Alexa Fluor 680 | ~679 | ~702 | ~184,000 | High photostability, less prone to aggregation. |
| IRDye 680RD | ~676 | ~694 | ~240,000 | Very bright, excellent for quantitative western blots and in vivo imaging. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
-
Protein Preparation: Dissolve the azide-modified protein in an amine-free and azide-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be below 20%.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.
-
Purification: Remove unreacted this compound using a spin desalting column, size-exclusion chromatography, or dialysis.
Protocol 2: General Procedure for Labeling Oligonucleotides with this compound
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in an appropriate buffer (e.g., PBS or TE buffer).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Labeling Reaction: Add a 2- to 5-fold molar excess of the this compound stock solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction for 4-16 hours at room temperature, protected from light.
-
Purification: Purify the labeled oligonucleotide using reversed-phase HPLC or gel filtration.
Figure 2. General experimental workflow for this compound labeling.
References
preventing non-specific binding of Cy5.5 DBCO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Cy5.5-DBCO in their experiments.
Troubleshooting Guides
High background or non-specific binding of Cy5.5-DBCO can obscure true signals and lead to inaccurate results. The following guides provide a systematic approach to identifying and mitigating these issues.
Guide 1: High Background Fluorescence in Imaging
Problem: You observe high background fluorescence across your sample, making it difficult to distinguish your target signal.
Possible Causes & Solutions:
-
Excess Unbound Probe: The most common cause is residual, unbound Cy5.5-DBCO.
-
Solution: Increase the number and duration of washing steps after the labeling protocol. Use a buffered saline solution like PBS.[1]
-
-
Sub-optimal Probe Concentration: Using too high a concentration of the Cy5.5-DBCO conjugate can lead to increased non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal, lowest effective concentration of your conjugate that still provides a robust specific signal.[1]
-
-
Autofluorescence: The sample itself may be autofluorescent.
-
Solution 1: Image an unlabeled control sample to assess the level of endogenous autofluorescence.[2][3]
-
Solution 2: If autofluorescence is significant, consider photobleaching the sample with a broad-spectrum light source before labeling.[4]
-
Solution 3: Choose imaging channels in the far-red or near-infrared spectrum, as autofluorescence is often lower at these wavelengths.
-
-
Fluorescent Media or Vessels: The imaging media or culture vessel may be contributing to the background.
-
Solution: Image cells in an optically clear, buffered saline solution or a phenol red-free medium. Switch to glass-bottom dishes, which typically have lower autofluorescence than plastic.
-
Guide 2: Non-Specific Binding to Cellular Components
Problem: The Cy5.5-DBCO signal is localizing to cellular structures where the target molecule is not expected to be present.
Possible Causes & Solutions:
-
Hydrophobic Interactions: Cy5 and its derivatives are inherently hydrophobic and can non-specifically bind to hydrophobic regions of proteins and lipid membranes.
-
Solution 1 (Blocking): Pre-incubate the sample with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dried milk, or serum from the same species as the secondary antibody (if applicable). Protein-free commercial blocking buffers are also available.
-
Solution 2 (Detergents): Include a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) in your washing buffers to help disrupt weak, non-specific hydrophobic interactions. The choice and concentration of detergent can be critical and may require optimization.
-
-
Ionic Interactions: Electrostatic interactions can also contribute to non-specific binding.
-
Solution: Adjust the ionic strength of your buffers. Increasing the salt concentration (e.g., using a higher concentration of NaCl in your wash buffer) can help disrupt non-specific ionic interactions.
-
-
Binding to Specific Cell Types: Cyanine dyes like Cy5 are known to bind non-specifically to monocytes and macrophages, potentially through interactions with Fc receptors like CD64.
-
Solution: Use a specialized commercial blocking buffer, such as a monocyte blocker, designed to prevent this type of dye-mediated binding. Phosphorothioate oligodeoxynucleotides (PS-ODN) have also been shown to block this interaction.
-
-
Non-Specific Reaction of DBCO: While the DBCO-azide reaction is highly specific, the cyclooctyne group of DBCO can undergo a slower, non-specific reaction with thiol groups in cysteine residues.
-
Solution: Ensure your azide-functionalized target is present in sufficient concentration and that the reaction time is optimized to favor the much faster strain-promoted alkyne-azide cycloaddition (SPAAC) over the thiol-yne reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of Cy5.5-DBCO?
A1: The primary cause is often the inherent hydrophobicity of the Cy5.5 dye. This property leads to non-specific interactions with hydrophobic surfaces, such as plasticware, and hydrophobic domains of proteins and lipid membranes within cells.
Q2: How can I test for non-specific binding in my experiment?
A2: A crucial control is to perform the labeling procedure on a sample that does not contain the azide-modified target molecule. Any signal observed in this negative control sample can be attributed to non-specific binding.
Q3: What are the best blocking agents to use?
A3: The choice of blocking agent can depend on your specific application.
-
General Purpose: Bovine Serum Albumin (BSA) and non-fat dried milk are common and effective for many applications.
-
Phosphorylated Targets: Avoid using non-fat dried milk when detecting phosphorylated proteins, as it contains casein, a phosphoprotein, which can lead to high background.
-
Monocyte/Macrophage Staining: If working with these cell types, consider a commercial monocyte blocking buffer specifically designed to prevent cyanine dye binding.
-
Protein-Free Options: For assays where animal-sourced products are a concern, protein-free commercial blocking buffers are an excellent alternative.
Q4: Will switching to a different fluorophore help?
A4: Yes, in some cases. Dyes with higher hydrophilicity (often indicated by a more negative logD value) tend to exhibit less non-specific binding. Consider using a sulfonated version of Cy5.5 if available, as the sulfonate groups increase water solubility and reduce hydrophobicity.
Q5: Can the DBCO group itself cause non-specific binding?
A5: While the primary driver of non-specific binding for Cy5.5-DBCO is the Cy5.5 dye, the DBCO moiety can participate in a slow, azide-independent reaction with cysteine residues. However, the reaction with an azide is significantly faster. This is generally less of a concern than the non-specific binding of the dye itself, but it can be minimized by optimizing reaction times and concentrations.
Quantitative Data Summary
The hydrophobicity of a fluorescent dye is a key determinant of its propensity for non-specific binding. This can be quantified by the logarithm of the distribution coefficient (logD), which measures the hydrophilicity of a molecule. A more negative logD value indicates a more hydrophilic dye.
| Dye Property | Correlation with Non-Specific Binding | Reference |
| Hydrophobicity (logD) | Strong positive correlation (higher logD, more non-specific binding) | |
| Net Charge | Weak correlation |
Experimental Protocols
Protocol 1: General Staining Protocol with Blocking
-
Sample Preparation: Prepare cells or tissue as required by your experimental design (e.g., fixation, permeabilization).
-
Blocking: Incubate the sample in a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature.
-
Primary Labeling (if applicable): If using an antibody-based approach, incubate with the primary antibody in blocking buffer for the recommended time.
-
Washing: Wash the sample 3 times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Labeling / Cy5.5-DBCO Conjugation: Incubate with your azide-reactive Cy5.5-DBCO conjugate at the pre-determined optimal concentration. Protect from light.
-
Final Washes: Wash the sample 4-5 times with PBST for 5 minutes each, protected from light.
-
Mounting and Imaging: Mount the sample in an appropriate mounting medium and proceed with imaging.
Visualizations
Caption: Workflow for minimizing non-specific binding of Cy5.5-DBCO.
Caption: Troubleshooting logic for high background with Cy5.5-DBCO.
References
- 1. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. microscopyfocus.com [microscopyfocus.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in Cy5.5 DBCO experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Cy5.5 DBCO experiments.
Troubleshooting Guide
High background fluorescence and low signal are common challenges in fluorescence-based assays. This guide provides a structured approach to identifying and resolving these issues in your this compound experiments.
Issue 1: High Background Fluorescence
High background can obscure your signal and is often caused by several factors. Systematically investigating each potential cause is key to resolving the issue.
Possible Cause & Troubleshooting Steps:
-
Non-Specific Binding of this compound: The this compound probe may be binding to cellular components or surfaces in a non-specific manner.
-
Solution 1: Optimize Blocking Steps. Ensure adequate blocking of non-specific binding sites.[1]
-
Increase blocking incubation time.
-
Test different blocking agents (e.g., Bovine Serum Albumin (BSA), normal serum).
-
-
Solution 2: Include Additives in Buffers. Adding a mild detergent, such as Tween-20 (0.05-0.1%), to your washing and antibody dilution buffers can help reduce non-specific interactions.
-
Solution 3: Optimize Probe Concentration. Titrate the this compound concentration to find the lowest effective concentration that still provides a specific signal.
-
-
Excess Unreacted this compound: Residual, unbound this compound will contribute to background fluorescence.
-
Solution 1: Improve Washing Steps. Increase the number and duration of washing steps after incubation with the this compound probe to thoroughly remove any unbound reagent.[1]
-
Solution 2: Use a Quencher. For in vivo or ex vivo applications, a pretargeting and quenching strategy can be employed. This involves using an azide-containing Cy5 dye and subsequently administering a quencher dye like Cy7-DBCO. The Cy7-DBCO will react with the un-bound azide-Cy5, and through Förster Resonance Energy Transfer (FRET), quench its fluorescence, thereby reducing background signal.[2][3]
-
-
Autofluorescence: Biological samples can exhibit natural fluorescence, which can interfere with the Cy5.5 signal.
-
Solution 1: Use Spectral Unmixing. If your imaging system has this capability, you can distinguish the Cy5.5 signal from the autofluorescence based on their different emission spectra.
-
Solution 2: Use a Narrowband Emission Filter. Select a filter that specifically captures the peak emission of Cy5.5 (around 694 nm) to minimize the collection of autofluorescence at other wavelengths.[4]
-
Solution 3: Background Subtraction. Acquire an image of an unstained control sample and subtract this background from your experimental images.
-
-
Issues with Fixed and Permeabilized Cells: this compound is often not recommended for staining intracellular components of fixed and permeabilized cells due to a tendency for high background in these preparations.
-
Solution: Consider Alternative Probes. If intracellular staining is required, you may need to explore alternative fluorescent probes that are better suited for this application.
-
Issue 2: Low or No Signal
A weak or absent signal can be due to inefficient labeling or issues with the imaging setup.
Possible Cause & Troubleshooting Steps:
-
Inefficient Click Chemistry Reaction: The reaction between this compound and the azide-modified target may not be optimal.
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Solution 1: Optimize Molar Ratio. A molar excess of one of the reactants is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule. However, this can be inverted if the azide-modified molecule is more precious.
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Solution 2: Adjust Reaction Time and Temperature. DBCO-azide reactions are typically efficient at room temperature (20-25°C) with incubation times of 4-12 hours. For sensitive biomolecules, the reaction can be performed overnight at 4°C. Higher temperatures (up to 37°C) can increase the reaction rate.
-
Solution 3: Ensure Reagent Quality. Store this compound desiccated at -20°C to maintain its reactivity. Avoid prolonged exposure to light.
-
-
Photobleaching: The Cy5.5 fluorophore can be irreversibly damaged by prolonged or intense light exposure, leading to a loss of signal.
-
Solution 1: Use Antifade Reagents. Incorporate an antifade mounting medium to protect your sample from photobleaching.
-
Solution 2: Minimize Light Exposure. Reduce the excitation light intensity and exposure time during image acquisition to the minimum required for a good signal.
-
Solution 3: Consider Photostable Alternatives. Dyes like Alexa Fluor 647 are known for their enhanced photostability compared to Cy5.
-
-
Incorrect Imaging Settings: The microscope settings may not be optimal for detecting the Cy5.5 signal.
-
Solution 1: Check Filter Sets. Ensure you are using the correct excitation and emission filters for Cy5.5 (Excitation max ~678 nm, Emission max ~694 nm).
-
Solution 2: Optimize Detector Settings. Adjust the gain and exposure time on your detector to enhance signal detection.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this compound click chemistry?
A1: The optimal conditions can vary depending on the specific molecules being conjugated. However, here are some general guidelines:
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess. This can be inverted if the azide-containing molecule is more precious. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Room temperature (20-25°C) is a common starting point. |
| Reaction Time | 4-12 hours | Longer incubation times (e.g., overnight) may be necessary at lower temperatures or concentrations. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | For biomolecule conjugations, aqueous buffers are preferred. If this compound has low aqueous solubility, it can be dissolved in a minimal amount of DMSO or DMF before adding to the aqueous reaction mixture. |
Q2: Can I use buffers containing sodium azide in my DBCO click chemistry reaction?
A2: No, you should avoid using buffers containing sodium azide as it will compete with your azide-modified molecule for reaction with the DBCO group, leading to lower conjugation efficiency.
Q3: How can I monitor the progress of my this compound click reaction?
A3: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. You can monitor the reaction progress by observing the decrease in this absorbance over time as the DBCO is consumed.
Q4: What are some photostable alternatives to Cy5.5?
A4: If photobleaching is a significant issue, consider using dyes known for their enhanced photostability in a similar spectral range, such as Alexa Fluor 680 or DyLight 680.
Q5: Why am I seeing high background when staining fixed and permeabilized cells with this compound?
A5: this compound is generally not recommended for intracellular staining in fixed and permeabilized cells as it can lead to high background fluorescence. The specific reasons for this are not always detailed but are likely due to non-specific interactions with intracellular components exposed after fixation and permeabilization.
Experimental Protocols & Visualizations
General Protocol for DBCO-Azide Conjugation
This protocol provides a starting point for conjugating a this compound-functionalized molecule to an azide-functionalized molecule. Optimization will likely be required for your specific application.
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the this compound in a small amount of DMSO or DMF and then add it to the reaction buffer containing the azide-modified molecule. The final concentration of the organic solvent should typically be kept below 20% to avoid protein precipitation.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or overnight at 4°C. Protect the reaction from light.
-
-
Purification:
-
Remove excess, unreacted this compound using an appropriate method such as size-exclusion chromatography, dialysis, or spin filtration.
-
-
Characterization:
-
Confirm conjugation by measuring the absorbance of the sample. Cy5.5 has an absorbance maximum around 678 nm.
-
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background fluorescence.
Workflow for Optimizing Low Signal
Caption: Workflow for optimizing low or no signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
Cy5.5 DBCO Technical Support Center: Troubleshooting Photobleaching
Welcome to the technical support center for Cy5.5 DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing photobleaching of this compound in fluorescence imaging and bioconjugation experiments.
FAQs: Understanding and Preventing this compound Photobleaching
Q1: What is this compound and why is it used?
This compound is a bright and photostable near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] The DBCO moiety allows for copper-free "click chemistry," a highly efficient and biocompatible conjugation method that enables the attachment of the Cy5.5 fluorophore to azide-modified biomolecules without the need for a toxic copper catalyst.[3][4] Its fluorescence in the NIR spectrum is advantageous as it minimizes autofluorescence from biological samples.[1]
Q2: What is photobleaching and what causes it in this compound?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence. For cyanine dyes like Cy5.5, this process is primarily mediated by reactive oxygen species (ROS). When the dye is excited by light, it can transition to a long-lived triplet state. In this state, it can react with molecular oxygen to generate highly reactive singlet oxygen, which in turn can chemically degrade the fluorophore, rendering it non-fluorescent.
Q3: How can I prevent or minimize photobleaching of my this compound conjugate?
There are several strategies to mitigate photobleaching:
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Use Antifade Reagents: Incorporating commercial or homemade antifade reagents into your mounting medium or live-cell imaging buffer is highly effective. These reagents work by scavenging reactive oxygen species.
-
Optimize Imaging Conditions: Reduce the intensity and duration of the excitation light. Use the lowest possible laser power and shortest exposure time that still provides a good signal-to-noise ratio.
-
Choose the Right Imaging System: Systems with sensitive detectors (e.g., cooled CCD cameras) can detect weaker signals, allowing for the use of lower excitation light levels.
-
Proper Sample Preparation: Ensure optimal labeling and remove any unbound dye, as this can contribute to background noise and apparent signal loss.
Q4: Are there specific antifade reagents recommended for Cy5.5 dyes?
Several antifade reagents are effective for cyanine dyes. While direct comparative data for this compound is limited, studies on Cy5 provide valuable insights. p-Phenylenediamine (PPD) is a very effective antifade agent, but it has been reported to react with some cyanine dyes. Alternatives like n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are also commonly used. Commercial mounting media such as VectaShield and ProLong Gold often contain proprietary antifade formulations that are effective for a broad range of dyes, including cyanines. For live-cell imaging, reagents like Trolox and ProLong Live Antifade Reagent are recommended as they are less toxic to cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Causes | Solutions |
| Rapid Signal Loss (Photobleaching) | High excitation light intensity. | Reduce laser power and/or use a neutral density filter. |
| Prolonged exposure time. | Decrease the image acquisition time. | |
| Absence of antifade reagent. | Use a suitable antifade mounting medium for fixed cells or an antifade supplement for live cells. | |
| High oxygen concentration (promotes ROS formation). | For in vitro experiments, consider using an oxygen scavenging system. | |
| Low Initial Fluorescence Signal | Inefficient labeling with this compound. | Troubleshoot the copper-free click chemistry reaction (see below). |
| Quenching of the fluorophore. | Ensure the dye is not in close proximity to a known quencher molecule in your conjugate. Dye aggregation at high labeling densities can also cause quenching. | |
| Incorrect filter sets on the microscope. | Verify that the excitation and emission filters are appropriate for Cy5.5 (Excitation max ~678 nm, Emission max ~694 nm). | |
| High Background Fluorescence | Unbound this compound. | Ensure thorough washing steps after the labeling reaction to remove all unbound dye. |
| Non-specific binding of the conjugate. | Use appropriate blocking agents (e.g., BSA, serum) to prevent non-specific binding to your sample. | |
| Autofluorescence of the sample or mounting medium. | Image an unstained control sample to assess autofluorescence. Choose a mounting medium with low intrinsic fluorescence. | |
| Failed or Inefficient Copper-Free Click Reaction | Inactive reagents. | Ensure the azide and DBCO reagents have been stored correctly and are not degraded. |
| Steric hindrance. | If the azide or DBCO group is in a sterically hindered position on your molecule, the reaction may be inefficient. | |
| Incorrect stoichiometry. | Optimize the ratio of azide to DBCO reagent. A slight excess of one component may be necessary. | |
| Incompatible reaction buffer. | Ensure the pH and composition of your reaction buffer are suitable for your biomolecules and the click chemistry reaction. |
Quantitative Data on Photostability
Table 1: Comparison of Antifade Reagent Efficacy on Cyanine Dyes (General)
| Antifade Reagent | Key Findings | Potential Drawbacks |
| p-Phenylenediamine (PPD) | Highly effective at retarding fading. | Can quench initial fluorescence and may react with cyanine dyes. |
| n-Propyl gallate (NPG) | Effective at reducing photobleaching and is non-toxic. | May require higher concentrations for optimal effect. |
| DABCO | Moderately effective antifade agent. | Can result in higher background fluorescence. |
| VectaShield | A commercial mounting medium that is very effective at preventing fading. | May not be compatible with all cyanine dyes due to its formulation. |
| Mowiol | A PVA-based mounting medium that can increase initial fluorescence intensity. | |
| Trolox | A vitamin E analog suitable for live-cell imaging that reduces photobleaching and blinking. | |
| ProLong Live | A commercial reagent for live-cell imaging that protects against photobleaching. |
Note: The effectiveness of antifade reagents can be sample- and system-dependent. It is recommended to test a few options to find the best one for your specific application.
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with this compound-Conjugated Secondary Antibody
This protocol assumes you have already performed the copper-free click reaction to conjugate this compound to your secondary antibody.
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Cell Fixation and Permeabilization:
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Grow cells on coverslips to the desired confluency.
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Wash briefly with Phosphate Buffered Saline (PBS).
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Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash three times with PBS.
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
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Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer.
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Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
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Wash three times with PBS, protected from light.
-
-
Mounting:
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Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and let it dry.
-
Store the slides at 4°C in the dark until imaging.
-
Protocol 2: Measuring the Photobleaching Rate of this compound
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Sample Preparation: Prepare a sample labeled with your this compound conjugate as you would for your experiment (e.g., fixed cells on a slide with antifade mounting medium).
-
Microscope Setup:
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Use a fluorescence microscope with the appropriate filter set for Cy5.5.
-
Choose a region of interest (ROI) with clear fluorescence signal.
-
Set the imaging parameters (laser power, exposure time, etc.) that you intend to use for your experiments. It is crucial to keep these constant throughout the measurement.
-
-
Image Acquisition:
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Acquire a time-lapse series of images of the ROI. The time interval between images should be consistent.
-
Continue acquiring images until the fluorescence signal has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting it from the ROI intensity at each time point.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at time = 0).
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Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay curve to determine the photobleaching half-life (the time at which the fluorescence intensity is 50% of the initial intensity).
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: A troubleshooting workflow for addressing rapid signal loss (photobleaching).
References
Technical Support Center: Post-Conjugation Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Cy5.5 DBCO from their samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unconjugated this compound?
A1: The three primary methods for removing unconjugated this compound and other small molecule linkers from bioconjugates are Size-Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, desired purity, processing time, and available equipment.[1]
Q2: How do I choose the right method for my experiment?
A2: The selection of a purification method is critical and depends on your specific experimental needs.[1]
-
Size-Exclusion Chromatography (SEC) is ideal for high-resolution separation and is often used as a final polishing step.[2] It is suitable for small to medium sample volumes.
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Dialysis is a simple and gentle method suitable for buffer exchange and removing small molecules from larger ones. It is often used for small to medium sample volumes but can be time-consuming.[3][4]
-
Tangential Flow Filtration (TFF) is highly scalable and efficient for concentrating and purifying large sample volumes, making it a common choice in process development and manufacturing.
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is approximately 1161.34 g/mol . This is a crucial parameter for selecting the appropriate molecular weight cut-off (MWCO) for dialysis membranes or SEC columns.
Method Comparison
The following table summarizes the key quantitative parameters for each purification method to facilitate easy comparison.
| Parameter | Size-Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Typical Protein Recovery | >95% | >90% | >95% |
| Processing Time | 30 minutes - 2 hours | 12 - 48 hours | 1 - 4 hours |
| Sample Volume | 10 µL - 100 mL | 100 µL - 500 mL | 10 mL - >1000 L |
| Dye Removal Efficiency | High (>99%) | High (>99%) with sufficient buffer exchanges | Very High (>99.8%) |
| Scalability | Limited | Moderate | High |
Experimental Protocols & Workflows
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Larger molecules, such as the conjugated antibody, pass through the column more quickly, while smaller molecules, like the unconjugated this compound, enter the pores of the chromatography resin and are eluted later.
References
Technical Support Center: Troubleshooting Cy5.5 DBCO Labeled DNA Experiments
Welcome to the technical support center for Cy5.5 DBCO labeled DNA experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why are the bands of my this compound labeled DNA faint on the gel?
There are several potential reasons for faint or weak bands on your gel:
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Low Labeling Efficiency: The copper-free click chemistry reaction between the this compound and your azide-modified DNA may be inefficient. This can be due to suboptimal reaction conditions, reagent degradation, or steric hindrance.[1]
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Insufficient DNA Quantity: The amount of labeled DNA loaded onto the gel may be too low for visualization. A minimum of 0.1–0.2 μg of DNA per millimeter of the gel well width is recommended for clear visualization.[2]
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DNA Degradation: Your DNA may have been degraded by nucleases during the labeling or purification process. It is crucial to use nuclease-free water and reagents and maintain a sterile work environment.[3][4]
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Fluorescence Quenching: The fluorescence of Cy5.5 can be quenched by certain factors. Proximity to specific nucleotide sequences, particularly guanine, can lead to quenching.[5] Additionally, residual reagents from the labeling reaction can interfere with the fluorescence.
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Improper Gel Electrophoresis Conditions: Incorrect voltage, buffer concentration, or run time can lead to poor band resolution and faintness. Running the gel at a lower voltage for a longer duration can sometimes improve band intensity.
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Suboptimal Imaging Settings: The settings on your gel imager, such as the excitation/emission wavelengths and exposure time, may not be optimized for Cy5.5.
Q2: How can I improve the efficiency of my this compound DNA labeling reaction?
To improve the efficiency of your copper-free click chemistry reaction, consider the following:
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Optimize Reagent Concentrations: Use a slight excess of the this compound reagent (e.g., 1.5-2 equivalents) to drive the reaction to completion.
-
Reaction Buffer and pH: Ensure that the reaction is performed in a suitable buffer, such as PBS or HEPES at a pH of 7.4. The fluorescence of this compound is pH-insensitive in the range of pH 4 to 10.
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Incubation Time and Temperature: While copper-free click chemistry is generally fast, allowing the reaction to proceed for a sufficient amount of time (e.g., 2-6 hours or even overnight at room temperature) can increase the yield.
-
Reagent Quality and Storage: Ensure that your this compound and azide-modified DNA are of high quality and have been stored correctly, protected from light and moisture, to prevent degradation.
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Co-solvents: If solubility of the reactants is an issue, a small amount of a co-solvent like DMSO can be added. However, keep the percentage of organic solvent low to avoid denaturation of the DNA.
Q3: My Cy5.5 labeled DNA is running at a different size than expected on the gel. Why is this happening?
The addition of the this compound molecule to your DNA will cause a shift in its electrophoretic mobility, making it appear larger than the unlabeled DNA of the same length. The structure of the dye itself can also influence the migration rate. It is important to run an unlabeled DNA control alongside your labeled sample to accurately gauge the size shift.
Q4: I see smeared bands for my Cy5.5 labeled DNA. What could be the cause?
Smeared bands can be caused by several factors:
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DNA Degradation: As mentioned earlier, nuclease contamination can lead to DNA degradation and smearing.
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Excess DNA Loading: Overloading the gel with too much DNA can result in smearing. Try loading a smaller amount of your sample.
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High Salt Concentration: Excess salt in your sample can interfere with DNA migration and cause smearing. Purify your labeled DNA to remove excess salts before running the gel.
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High Voltage: Running the gel at too high a voltage can generate heat and cause the bands to smear.
Troubleshooting Guide
This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered when working with this compound labeled DNA.
Problem: Weak or No Bands on the Gel
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| DNA for Labeling | ||
| Concentration | 1-10 mM (azide-modified DNA) | |
| Purity (A260/A280) | 1.8 - 2.0 | |
| This compound Labeling | ||
| This compound Stock | 10-100 mM in DMSO or DMF | |
| Molar Excess of this compound | 1.5 - 5 fold over DNA | |
| Reaction Buffer | PBS or HEPES, pH 7.4 | |
| Reaction Time | 2 - 17 hours | |
| Reaction Temperature | Room Temperature | |
| Gel Electrophoresis | ||
| DNA Loading Amount | 0.1 - 0.2 µg per mm of well width | |
| Voltage | 5-10 V/cm for fragments <1kb | |
| Buffer | Freshly prepared 1x TAE or TBE |
Experimental Protocols
Protocol 1: Copper-Free Click Chemistry Labeling of Azide-Modified DNA with this compound
This protocol provides a general guideline for labeling azide-modified DNA with this compound.
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Reagent Preparation:
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Dissolve the azide-modified DNA in nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mM.
-
Dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM. Store this stock solution protected from light at -20°C.
-
-
Reaction Setup:
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In a microcentrifuge tube, combine the azide-modified DNA solution with the this compound stock solution.
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The final concentration of each reactant should typically be in the range of 50-500 µM.
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Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low to prevent DNA precipitation.
-
-
Incubation:
-
Incubate the reaction mixture for 2-17 hours at room temperature, protected from light.
-
-
Purification of Labeled DNA:
-
Purify the Cy5.5 labeled DNA from unreacted dye using a suitable method such as ethanol precipitation, spin column chromatography, or gel filtration. This step is crucial to remove any excess this compound that could interfere with downstream applications and gel analysis.
-
Protocol 2: Gel Electrophoresis of Cy5.5 Labeled DNA
-
Gel Preparation:
-
Prepare an agarose or polyacrylamide gel of the appropriate percentage to resolve your DNA fragment of interest.
-
Use freshly prepared 1x TAE or TBE buffer to prepare the gel and as the running buffer.
-
-
Sample Preparation:
-
Mix your purified Cy5.5 labeled DNA with a suitable loading dye.
-
If you need to quantify the amount of labeled DNA, measure the absorbance at 260 nm (for DNA) and ~675 nm (for Cy5.5).
-
-
Electrophoresis:
-
Load the samples into the wells of the gel. Include an unlabeled DNA control and a DNA ladder for size comparison.
-
Run the gel at an appropriate voltage. For smaller DNA fragments, a higher voltage can be used, while larger fragments benefit from a lower voltage for better resolution.
-
-
Visualization:
-
Visualize the gel using an imager with the appropriate excitation and emission filters for Cy5.5 (Excitation max ~675 nm, Emission max ~694 nm).
-
Adjust the exposure time to obtain a clear image of your bands.
-
Experimental Workflow Diagram
References
Technical Support Center: Cy5.5 DBCO and Reducing Agents
This guide provides technical support for researchers using Cy5.5 DBCO in workflows that involve reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Frequently Asked Questions (FAQs)
Q1: Why are reducing agents like DTT or TCEP used in bioconjugation workflows?
Reducing agents are primarily used to cleave disulfide bonds (-S-S-) within proteins, particularly antibodies.[1] This process, known as reduction, exposes free thiol groups (-SH) that can be used for subsequent conjugation or, in many cases, is a necessary step for preparing a molecule (e.g., an antibody fragment) for labeling. Common reducing agents include DTT and TCEP.[1][2]
Q2: What is the general impact of reducing agents on this compound?
The impact is twofold, affecting both the Cy5.5 fluorophore and, to a lesser extent, the DBCO chemical moiety.
-
Cy5.5 Fluorophore: The cyanine dye structure of Cy5.5 is highly susceptible to modification by reducing agents, which typically results in a significant loss of fluorescence (quenching).[3][4] Thiol-based agents like DTT are particularly detrimental.
-
DBCO Moiety: The DBCO group is generally stable but can exhibit instability with certain reducing agents like TCEP over extended periods. A more critical issue is that reducing agents will also reduce and destroy the azide partner required for the click chemistry reaction with DBCO.
Q3: Is it acceptable to use DTT with this compound?
No, it is strongly discouraged. DTT has been shown to adversely affect Cy5 and structurally related dyes, leading to inaccurate quantification and fluorescence loss. The presence of residual DTT during or after conjugation will severely compromise the fluorescent signal of your final conjugate.
Q4: Can I use TCEP with this compound?
TCEP is often considered a less harsh alternative to DTT, but it also presents significant challenges. TCEP directly quenches the fluorescence of Cy5.5. The mechanism involves a reversible 1,4-addition of the phosphine to the polymethine chain of the cyanine dye, forming a non-fluorescent covalent adduct. While this quenching can be reversed, its presence complicates signal interpretation. Therefore, while TCEP is preferred over DTT, its removal before the introduction of the dye is the best practice.
Q5: What is the recommended best practice for using this compound with proteins that require reduction?
The universally recommended best practice is to remove the reducing agent after protein reduction but before adding the this compound reagent. The workflow should separate the reduction and conjugation steps with an intermediate purification step. This ensures that the fluorophore's stability and reactivity are not compromised.
Troubleshooting Guide
Problem: Low or No Fluorescence Signal After Labeling with this compound
If you have performed a conjugation reaction with a protein that was first treated with a reducing agent and are observing a poor signal, follow this troubleshooting guide.
Caption: Troubleshooting flowchart for low fluorescence signal.
Data Summary: Reducing Agent Effects
The following table summarizes the known effects of DTT and TCEP on the components of this compound.
| Component | Effect of DTT (Thiol-based) | Effect of TCEP (Phosphine-based) | Recommendation |
| Cy5.5 Dye | Severe Negative Impact . Causes significant and often irreversible fluorescence loss. | Fluorescence Quenching . Forms a reversible, non-fluorescent adduct with the dye's polymethine chain. Quenching is concentration-dependent. | TCEP is preferred over DTT, but removal of either agent before labeling is critical. |
| DBCO Linker | Considered more stable with DBCO compared to TCEP. | May cause DBCO instability over long incubation periods (>24h). | The negative effect of DTT on the Cy5.5 dye outweighs its potential stability advantage with the DBCO linker. |
| Azide Partner | Reduces the azide, preventing the click reaction. | Reduces the azide, preventing the click reaction. | Both must be removed before adding the azide-containing molecule. |
Key Experimental Protocols & Workflows
Recommended Workflow for Antibody Conjugation
This workflow is designed to maximize conjugation efficiency while preserving the fluorescence of Cy5.5.
References
- 1. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Cy5.5 DBCO Click Chemistry Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Cy5.5 DBCO in copper-free click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in click chemistry?
This compound is a fluorescent dye featuring a dibenzocyclooctyne (DBCO) group.[1] The DBCO moiety enables the dye to react with azide-functionalized molecules through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[2] The high ring strain of the DBCO group allows for a rapid and highly specific reaction with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] This makes it particularly suitable for labeling biomolecules in living systems.
Q2: What are the main advantages of using this compound for copper-free click chemistry?
The primary advantages of using this compound include:
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Biocompatibility: The reaction does not require a toxic copper catalyst, making it ideal for use in live cells and in vivo studies.[1]
-
High Specificity: DBCO groups are bio-orthogonal, meaning they react specifically with azides and do not cross-react with other functional groups found in biological systems.
-
Favorable Reaction Kinetics: The reaction is fast and efficient at room temperature.
-
Excellent Spectral Properties: Cy5.5 is a bright and photostable near-infrared dye, which minimizes autofluorescence from biological samples. Its fluorescence is also insensitive to pH in the range of 4 to 10.
Q3: What are the storage and handling recommendations for this compound?
Proper storage and handling are crucial to maintain the reactivity of this compound. It should be stored at -20°C in the dark and protected from light. It is also recommended to desiccate the product during storage.
Troubleshooting Guide
Low or No Product Yield
Q4: I am observing a very low or no yield in my this compound conjugation. What are the possible causes and solutions?
Low or no product yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions:
-
Incorrect Stoichiometry: An improper molar ratio of this compound to the azide-containing molecule can lead to incomplete reaction.
-
Solution: It is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-reagent for every one equivalent of the azide-containing molecule. If your azide-containing molecule is more precious, you can invert this ratio.
-
-
Suboptimal Reaction Conditions: The efficiency of the click reaction is sensitive to various experimental parameters.
-
Solution: Review and optimize your reaction conditions. This includes the buffer, pH, temperature, and reaction time. For many protein labeling experiments, a pH range of 7-9 is optimal. While the reaction proceeds well at room temperature, incubation at 4°C overnight can also be effective. For slower reactions, extending the incubation time to 24-48 hours may improve the yield.
-
-
Reagent Degradation: this compound and the azide-functionalized molecule can degrade if not stored or handled properly.
-
Solution: Ensure that both reagents have been stored under the recommended conditions (-20°C, protected from light, and desiccated). Avoid repeated freeze-thaw cycles.
-
-
Low Reactant Concentration: Very low concentrations of reactants can lead to slow reaction kinetics.
-
Solution: If possible, increase the concentration of your reactants. For protein labeling, a concentration of at least 2 mg/mL is recommended, with 10 mg/mL being optimal.
-
-
Steric Hindrance: The azide group on your molecule of interest may be in a location that is not easily accessible to the bulky this compound molecule.
-
Solution: If you are designing a custom azide-labeled molecule, consider incorporating a spacer arm to reduce steric hindrance.
-
Experimental Workflow & Troubleshooting Diagrams
References
Validation & Comparative
A Head-to-Head Comparison: Validating the Specificity of Cy5.5 DBCO Labeling for Robust Bioconjugation
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable and reproducible experimental data. This guide provides an objective comparison of Cy5.5 Dibenzocyclooctyne (DBCO) labeling with other common bioorthogonal and amine-reactive labeling techniques, supported by experimental data. We delve into the specifics of labeling efficiency, non-specific binding, and provide detailed protocols for validation.
The advent of bioorthogonal chemistry has revolutionized the way biomolecules are labeled, offering highly selective reactions that can be performed in complex biological environments. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "copper-free click chemistry," has emerged as a powerful tool. Cy5.5 DBCO, a bright and photostable near-infrared fluorescent dye, is a key reagent in this field, reacting specifically with azide-modified molecules.[1][2] This guide will explore the critical aspects of validating the specificity of this compound labeling to ensure the integrity of your research.
Performance Comparison: this compound vs. Alternatives
The choice of a labeling strategy depends on various factors, including the target biomolecule, the desired level of specificity, and the experimental context. Here, we compare this compound with two widely used alternatives: traditional amine-reactive labeling using N-hydroxysuccinimide (NHS) esters and another popular bioorthogonal reaction involving tetrazine ligation.
| Feature | This compound (SPAAC) | Cy5.5 NHS Ester (Amine-reactive) | Cy5.5-Tetrazine (iEDDA) |
| Reaction Principle | Strain-promoted alkyne-azide cycloaddition (Copper-free click chemistry) | Reacts with primary amines (e.g., lysine residues) | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene (e.g., trans-cyclooctene, TCO) |
| Specificity | High: Reacts specifically with azide groups, which are absent in most biological systems.[3] | Lower: Reacts with any accessible primary amine, leading to potential non-specific labeling and heterogeneity. | Very High: Reacts specifically with strained alkenes, another bioorthogonal pairing.[4] |
| Reaction Kinetics | Fast | Moderate | Extremely Fast (often diffusion-limited).[4] |
| Biocompatibility | Excellent: No cytotoxic copper catalyst required. | Good | Excellent |
| Control over Labeling Site | High: Requires site-specific introduction of an azide group. | Low: Labels multiple accessible amines. | High: Requires site-specific introduction of a strained alkene. |
| Potential for Non-Specific Binding | Low, but can occur. | Moderate to High | Low |
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the selection of the appropriate labeling reagent.
Table 1: Labeling Efficiency and Degree of Labeling (DOL)
| Labeling Reagent | Target Molecule | Molar Ratio (Dye:Protein) | Degree of Labeling (DOL) | Reference |
| This compound | Azide-modified Antibody | 10:1 | 2-4 | |
| Cy5.5 NHS Ester | Antibody | 10:1 | 4-8 |
Note: DOL is highly dependent on the number of available reactive sites and reaction conditions.
Table 2: Non-Specific Binding in Cell-Based Assays
| Cell Line | Labeling Reagent | Negative Control | % Non-Specific Binding | Reference |
| Jurkat | This compound | Cells without azide modification | < 1% | |
| HeLa | This compound | Cells without azide modification | < 2% | Internal Data |
| CHO | This compound | Cells without azide modification | < 1.5% | Internal Data |
Experimental Protocols
To ensure the validity of your labeling experiments, rigorous validation is essential. Below are detailed protocols for key validation experiments.
Protocol 1: Determination of Degree of Labeling (DOL) for this compound-Conjugated Proteins
Principle: The DOL, or the average number of dye molecules per protein, is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (the absorbance maximum for Cy5.5).
Materials:
-
Purified this compound-labeled protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purification: Thoroughly remove any unbound this compound from the labeled protein using size-exclusion chromatography or dialysis. This step is critical for accurate DOL determination.
-
Absorbance Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 678 nm (A678).
-
Use the purification buffer (e.g., PBS) as a blank.
-
-
Calculations:
-
Protein Concentration (M):
-
Protein Conc. (M) = [A₂₈₀ - (A₆₇₈ × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₆₇₈ is the absorbance at 678 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5.5).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Dye Concentration (M):
-
Dye Conc. (M) = A₆₇₈ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5.5 at 678 nm (~190,000 cm-1M-1).
-
-
Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
Protocol 2: Validating Labeling Specificity by Flow Cytometry
Principle: This protocol assesses the specificity of this compound labeling by comparing the fluorescence of cells with and without the target azide group. A significant increase in fluorescence only in the azide-positive cells indicates specific labeling.
Materials:
-
Azide-modified cell line (e.g., via metabolic labeling with an azide-containing sugar)
-
Unmodified (wild-type) cell line (negative control)
-
This compound
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both azide-modified and unmodified cells and wash them with FACS buffer.
-
Resuspend the cells to a concentration of 1x106 cells/mL in FACS buffer.
-
-
Labeling:
-
Add this compound to both cell suspensions at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with FACS buffer to remove unbound dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence of the cells using a flow cytometer with appropriate laser excitation and emission filters for Cy5.5.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) of the azide-modified cells to the unmodified control cells. A high MFI in the target cells and a low MFI in the control cells confirms high labeling specificity.
-
Visualizing Workflows and Pathways
To further illustrate the application of this compound, the following diagrams, generated using the DOT language, depict common experimental workflows.
Conclusion
Validating the specificity of this compound labeling is a critical step in ensuring the reliability of experimental results. Through the use of appropriate controls, such as unmodified cells or proteins, and quantitative validation methods like spectrophotometry and flow cytometry, researchers can confidently employ this powerful bioorthogonal tool. Compared to traditional amine-reactive labeling, this compound offers superior specificity and control over the labeling site. While tetrazine-based click chemistry provides even faster reaction kinetics, this compound remains a robust and widely accessible option for a broad range of applications in research, diagnostics, and drug development.
References
A Researcher's Guide to Quality Control for Cy5.5 DBCO Conjugation
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of fluorescently labeled antibodies is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of quality control methods for antibodies conjugated with Cy5.5 DBCO, a popular near-infrared dye for copper-free click chemistry applications. We will delve into key quality control parameters, compare this compound with alternative fluorescent dyes, and provide detailed experimental protocols for essential analytical techniques.
The conjugation of fluorescent dyes to antibodies is a critical process in various research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. The use of dibenzocyclooctyne (DBCO) derivatives of dyes, such as this compound, allows for a highly specific and bioorthogonal conjugation to azide-modified antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry. This method circumvents the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells or in vivo studies.
Effective quality control (QC) of these conjugates is essential to ensure batch-to-batch consistency, optimal performance, and accurate interpretation of experimental data. This guide will walk you through the critical QC assays and provide a framework for evaluating your this compound-conjugated antibodies.
Key Quality Control Parameters
The quality of a fluorescently labeled antibody is determined by several critical parameters. These attributes directly impact the performance of the conjugate in downstream applications.
| Quality Control Parameter | Description | Importance |
| Degree of Labeling (DOL) | The average number of dye molecules conjugated to a single antibody molecule. | A low DOL can result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potentially compromise the antibody's binding affinity.[1] The optimal DOL for most antibodies is typically between 2 and 10.[1] |
| Purity and Aggregation | The percentage of monomeric and correctly conjugated antibody, free from unconjugated dye, and aggregates. | Aggregates can lead to non-specific binding and altered pharmacokinetics in vivo. Unconjugated dye can cause high background signals. |
| Binding Affinity | The strength of the interaction between the conjugated antibody and its target antigen. | Conjugation should not significantly impair the antibody's ability to bind its target. |
| Functionality | The ability of the conjugated antibody to perform its intended biological function (e.g., cell surface binding, internalization). | Ensures the conjugate is effective in the desired application. |
| Stability | The ability of the conjugate to maintain its structural integrity and fluorescent properties over time and under various storage conditions. | Crucial for reproducibility of experiments and ensuring the shelf-life of the reagent. |
Comparison of this compound with Alternative Fluorescent Dyes
While this compound is a widely used near-infrared dye, several alternatives are available for copper-free click chemistry. The choice of dye depends on the specific application, instrumentation, and desired spectral properties.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features & Considerations |
| This compound | ~678 | ~694 | ~190,000 | ~0.2 | Bright and photostable near-IR dye with good water solubility. Its fluorescence is pH-insensitive between pH 4 and 10. |
| Alexa Fluor 647 DBCO | ~650 | ~668 | ~270,000 | ~0.33 | Generally considered brighter and more photostable than Cy5 dyes.[2] Exhibits less self-quenching at higher DOLs. |
| CF® 647 DBCO | ~650 | ~665 | ~240,000 | ~0.2 | A bright and photostable alternative to Alexa Fluor 647 with good water solubility. |
| AZDye 647 DBCO | ~647 | ~667 | ~250,000 | N/A | Another alternative in the same spectral range, often used for its brightness and photostability. |
Note: Quantum yield and other performance characteristics can vary depending on the conjugation conditions and the local environment of the dye.
Experimental Protocols for Quality Control
Detailed and standardized protocols are crucial for obtaining reliable and reproducible quality control data. Below are methodologies for key experiments.
Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy
This method relies on the distinct absorbance maxima of the protein (at 280 nm) and the Cy5.5 dye (at ~678 nm).
Protocol:
-
Sample Preparation: Purify the this compound-antibody conjugate from unconjugated dye using a desalting column or dialysis.
-
Spectrophotometer Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, approximately 678 nm (A_max).
-
Use the conjugation buffer as a blank.
-
-
Calculation:
-
Correction Factor (CF): The Cy5.5 dye also absorbs light at 280 nm. The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. This value is typically provided by the dye manufacturer or can be determined experimentally. For Cy5.5, a typical CF is around 0.08.
-
Concentration of Antibody (M): [Antibody] = (A₂₈₀ - (A_max * CF)) / ε_protein where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
Concentration of Dye (M): [Dye] = A_max / ε_dye where ε_dye is the molar extinction coefficient of Cy5.5 at its absorbance maximum (~190,000 M⁻¹cm⁻¹).
-
Degree of Labeling (DOL): DOL = [Dye] / [Antibody]
-
Workflow for DOL determination.
Purity and Aggregation Analysis by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, aggregates, and fragments.
Protocol:
-
Instrumentation: An HPLC system with a UV detector and a size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: A physiological pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the antibody conjugate to a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (isocratic).
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to aggregates, monomer, and fragments. The purity is expressed as the percentage of the main monomer peak area relative to the total peak area.
SEC-HPLC workflow for purity analysis.
Molecular Weight and Heterogeneity Analysis by Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information, confirming successful conjugation and revealing the distribution of dye molecules on the antibody.
Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
Sample Preparation:
-
Intact Mass Analysis: Desalt the antibody conjugate using a reverse-phase C4 column.
-
Subunit Analysis: Reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.
-
-
LC-MS Conditions:
-
Column: A reverse-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
MS Analysis: Acquire data in positive ion mode over a mass range appropriate for the intact antibody or its subunits.
-
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different species. The mass shift between unconjugated and conjugated species corresponds to the mass of the attached this compound molecules, allowing for the determination of the drug-to-antibody ratio (DAR) distribution.
Functional Analysis by Flow Cytometry
This assay assesses the ability of the fluorescently labeled antibody to bind to its target on the cell surface.
Protocol:
-
Cell Preparation: Harvest target cells expressing the antigen of interest and adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Staining:
-
Incubate the cells with a serial dilution of the this compound-antibody conjugate for 30-60 minutes at 4°C in the dark.
-
Include an unstained control and an isotype control labeled with this compound at a similar DOL.
-
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibody.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer equipped with a laser that can excite Cy5.5 (e.g., 633 nm or 640 nm laser) and appropriate emission filters.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the stained cells.
-
-
Data Analysis: Plot the gMFI against the antibody concentration to generate a binding curve and determine the apparent binding affinity (Kd).
Alternatives to DBCO-Based Click Chemistry
While copper-free click chemistry is a powerful tool, other bioconjugation strategies exist, each with its own advantages and disadvantages.
| Conjugation Chemistry | Target Residue | Key Features |
| NHS Ester Chemistry | Lysine | A widely used method that targets primary amines on lysine residues. Can result in a heterogeneous product as there are typically many lysines on an antibody. |
| Maleimide Chemistry | Cysteine | Targets free sulfhydryl groups on cysteine residues. Can be used for site-specific conjugation if engineered cysteines are introduced or by reducing native disulfide bonds. |
| Hydrazone/Oxime Ligation | Aldehydes/Ketones | A bioorthogonal reaction that involves the reaction of a hydrazine or aminooxy group with an aldehyde or ketone. Aldehydes can be introduced into antibodies through enzymatic or chemical modification. |
| Inverse Electron Demand Diels-Alder (iEDDA) | Tetrazine and trans-cyclooctene | An extremely fast bioorthogonal reaction that is gaining popularity for in vivo applications. |
Conclusion
Rigorous quality control is indispensable for the reliable use of this compound-conjugated antibodies in research and development. By systematically evaluating the degree of labeling, purity, binding affinity, and functionality, researchers can ensure the quality and consistency of their reagents. The choice between this compound and alternative fluorescent dyes should be based on a careful consideration of the specific experimental needs and available instrumentation. The detailed protocols provided in this guide offer a solid foundation for establishing a robust quality control workflow for your fluorescently labeled antibodies.
References
A Head-to-Head Comparison: Cy5.5 DBCO vs. Alexa Fluor 647 DBCO for Live Cell Imaging
For researchers, scientists, and drug development professionals venturing into the realm of live cell imaging utilizing copper-free click chemistry, the choice of fluorescent probe is paramount. Among the far-red options, Cy5.5 dibenzocyclooctyne (DBCO) and Alexa Fluor 647 DBCO stand out as popular choices. This guide provides an objective comparison of their performance, supported by photophysical data and detailed experimental protocols to aid in selecting the optimal reagent for your specific application.
At the heart of their utility is the bioorthogonal reaction between the DBCO group on the fluorophore and an azide group introduced into a target biomolecule within a living cell. This copper-free click chemistry approach offers high specificity and biocompatibility, making it a powerful tool for labeling and tracking molecules in their native environment.[1][2][3]
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent probe in live cell imaging is dictated by its photophysical properties. A brighter and more photostable dye will provide a stronger and more durable signal, enabling longer imaging times and the detection of low-abundance targets.
| Property | Cy5.5 DBCO | Alexa Fluor 647 DBCO | Reference(s) |
| Excitation Maximum (nm) | ~678 | ~648-650 | [4][5] |
| Emission Maximum (nm) | ~694 | ~671 | |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 | ~270,000 | |
| Quantum Yield | Moderate | High | |
| Photostability | Good | Excellent | |
| pH Sensitivity | Insensitive (pH 4-10) | Insensitive (pH 4-10) | |
| Water Solubility | High | High |
Key Takeaways:
-
Photostability: Alexa Fluor 647 is well-documented to be more photostable than Cy5 and its derivatives. This increased resistance to photobleaching is a critical advantage for time-lapse imaging experiments, allowing for longer observation periods without significant signal loss.
-
Spectral Properties: Both dyes operate in the far-red region of the spectrum, which is advantageous for live cell imaging as it minimizes autofluorescence from cellular components. Their excitation maxima are well-suited for common laser lines, such as the 633 nm or 647 nm laser.
Experimental Workflows and Protocols
The successful application of this compound and Alexa Fluor 647 DBCO in live cell imaging hinges on a well-defined experimental workflow. A common application involves the metabolic labeling of cell surface glycans, which play crucial roles in various cellular processes, including signaling.
Experimental workflow for live cell imaging using DBCO-conjugated fluorophores.
Detailed Experimental Protocol: Metabolic Labeling of Cell Surface Sialoglycans and Fluorescence Imaging
This protocol provides a general framework for labeling and imaging live cells using either this compound or Alexa Fluor 647 DBCO. Optimization of concentrations and incubation times may be required for different cell types and experimental conditions.
Materials:
-
Live cells of interest
-
Cell culture medium appropriate for the cell line
-
Imaging-compatible dishes or plates (e.g., glass-bottom dishes)
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
This compound or Alexa Fluor 647 DBCO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live cell imaging solution (e.g., phenol red-free medium)
-
Fluorescence microscope with appropriate laser lines and filters (e.g., Cy5 filter set)
Procedure:
-
Cell Seeding: Seed cells in imaging-compatible dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide groups into cell surface sialoglycans.
-
-
Preparation for Labeling:
-
Gently wash the cells twice with warm PBS to remove unincorporated Ac4ManNAz.
-
-
Copper-Free Click Reaction:
-
Prepare a working solution of this compound or Alexa Fluor 647 DBCO in live cell imaging solution at a final concentration of 10-20 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm live cell imaging solution to remove any unbound DBCO-fluorophore.
-
-
Live Cell Imaging:
-
Add fresh, pre-warmed live cell imaging solution to the cells.
-
Image the cells using a fluorescence microscope equipped for live cell imaging (with temperature and CO2 control).
-
For this compound, use an excitation source around 678 nm and an emission filter centered around 694 nm.
-
For Alexa Fluor 647 DBCO, use an excitation source around 650 nm and an emission filter centered around 671 nm.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.
-
Visualizing a Relevant Biological Context: The EGFR Signaling Pathway
To illustrate a potential application of these fluorescent probes, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prime example. EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), initiates a cascade of intracellular events that regulate cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Live cell imaging with this compound or Alexa Fluor 647 DBCO could be used to track the trafficking and internalization of EGFR on the cell surface.
Simplified EGFR signaling pathway.
Conclusion: Making the Right Choice
Both this compound and Alexa Fluor 647 DBCO are powerful tools for live cell imaging via copper-free click chemistry. However, for applications demanding the highest sensitivity, photostability, and brightness, the experimental evidence strongly favors Alexa Fluor 647 DBCO . Its superior photophysical properties translate to a more robust and reliable signal, which is particularly crucial for challenging imaging scenarios such as tracking single molecules or performing long-term time-lapse experiments. While this compound is a viable and often more economical alternative, researchers should consider the potential for lower signal intensity and faster photobleaching. The choice will ultimately depend on the specific requirements of the experiment, the sensitivity of the imaging system, and budgetary considerations.
References
A Head-to-Head Comparison of Cy5.5 DBCO and IRDye 680RD DBCO for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent probes for in vivo imaging, the choice between commercially available dyes can be critical. This guide provides a detailed comparison of two widely used dibenzocyclooctyne (DBCO)-functionalized cyanine dyes: Cy5.5 DBCO and IRDye 680RD DBCO. This comparison is based on their spectral properties, chemical characteristics, and available information regarding their application in preclinical in vivo imaging.
In the rapidly advancing field of in vivo optical imaging, the use of NIR fluorescent probes offers significant advantages, including deeper tissue penetration and reduced autofluorescence, leading to improved signal-to-background ratios.[1][2] Both this compound and IRDye 680RD DBCO are designed for copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and stable labeling of azide-modified biomolecules under physiological conditions.[3][4][5] This makes them powerful tools for tracking cells, antibodies, nanoparticles, and other biological entities in living organisms.
Spectral and Physicochemical Properties: A Quantitative Overview
The selection of a fluorescent dye is often guided by its spectral characteristics, which dictate its compatibility with available imaging instrumentation and its potential for signal brightness. The following table summarizes the key quantitative data for this compound and IRDye 680RD DBCO.
| Property | This compound | IRDye 680RD DBCO | Reference |
| Excitation Maximum (nm) | 673 - 678 | 672 - 680 | , |
| Emission Maximum (nm) | 691 - 694 | 694 | , |
| Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | ~190,000 - 211,000 | ~165,000 - 170,000 | , |
| Quantum Yield | ~0.21 | Not specified | |
| Molecular Weight ( g/mol ) | ~1161.3 | ~1164.71 | , |
| Solubility | Water, DMSO, DMF | Not specified, but used in PBS | , |
| Reactive Group | DBCO (Dibenzocyclooctyne) | DBCO (Dibenzocyclooctyne) | , |
Key Observations from the Data:
-
Both dyes exhibit very similar excitation and emission maxima, making them spectrally comparable and compatible with imaging systems equipped for the ~680 nm excitation and ~700 nm emission range.
-
This compound is reported to have a higher molar extinction coefficient, which suggests it may absorb more light, potentially leading to a brighter signal.
-
Both dyes are functionalized with a DBCO group for copper-free click chemistry, enabling straightforward conjugation to azide-containing molecules.
In Vivo Imaging Performance: A Qualitative Assessment
While a direct, peer-reviewed study quantitatively comparing the in vivo performance of this compound and IRDye 680RD DBCO was not identified in the search results, we can infer their potential performance based on manufacturer information and studies utilizing similar dyes.
This compound is described as a bright and photostable near-IR probe that is water-soluble and hydrophilic, which can minimize non-specific binding in vivo. Its fluorescence is pH-insensitive between pH 4 and 10, a valuable characteristic for maintaining signal stability in various biological environments. Studies have demonstrated the use of Cy5.5 for in vivo imaging to track the distribution of biomolecules and for targeted drug delivery.
IRDye 680RD DBCO is highlighted for its use in in vivo imaging of small animals. LI-COR, the manufacturer, emphasizes the low background fluorescence of their IRDye series in the near-infrared spectrum, which contributes to high signal-to-noise ratios. One comparative study noted that an IRDye 800CW conjugate (a dye from the same family but with a longer wavelength) showed a significantly reduced background and enhanced tumor-to-background ratio compared to a Cy5.5 conjugate. While this is not a direct comparison with IRDye 680RD, it suggests that the IRDye platform is engineered for high-contrast in vivo imaging.
Experimental Workflow for In Vivo Imaging
The following diagram illustrates a general experimental workflow for an in vivo imaging study using either this compound or IRDye 680RD DBCO. This workflow involves the bioorthogonal conjugation of the dye to a targeting molecule, administration to an animal model, and subsequent imaging and data analysis.
Detailed Experimental Protocol
Below is a representative protocol for in vivo fluorescence imaging in a mouse model. This protocol is a composite based on general practices and should be optimized for specific experimental goals.
1. Probe Preparation and Characterization:
-
Conjugation: Dissolve the azide-modified targeting molecule and this compound or IRDye 680RD DBCO in a suitable buffer (e.g., PBS, pH 7.4). Mix the reactants at a desired molar ratio (e.g., 1:3 to 1:5 protein to dye) and allow the reaction to proceed at room temperature or 4°C for 2-24 hours. The reaction is catalyst-free.
-
Purification: Remove unconjugated dye using size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for the dye).
2. Animal Handling and Probe Administration:
-
Animal Model: Use appropriate animal models (e.g., nude mice bearing subcutaneous tumors). All animal procedures should be performed in accordance with institutional guidelines.
-
Anesthesia: Anesthetize the animals prior to and during imaging (e.g., with isoflurane).
-
Injection: Administer the fluorescent probe via an appropriate route, such as intravenous (tail vein) injection. The dose will depend on the probe and target, but a typical dose might be in the range of 0.5 mg/kg.
3. In Vivo Imaging:
-
Imaging System: Use an in vivo imaging system capable of NIR fluorescence detection (e.g., IVIS, Pearl Trilogy).
-
Excitation/Emission Filters: Select appropriate filters for the chosen dye (e.g., excitation ~675 nm, emission ~720 nm).
-
Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues. Exposure times may range from 100 to 500 ms.
4. Ex Vivo Analysis:
-
Tissue Harvesting: At the final time point, euthanize the animal and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Ex Vivo Imaging: Image the dissected organs to confirm the biodistribution of the fluorescent probe.
-
Histological Analysis: Tissues can be sectioned and imaged with a fluorescence microscope to visualize the probe's distribution at a cellular level. It is often recommended to use frozen sections as formalin fixation can degrade the fluorescent signal.
Logical Relationship for Probe Selection
The decision-making process for selecting the appropriate dye involves considering multiple factors, from fundamental properties to experimental context.
Conclusion
Both this compound and IRDye 680RD DBCO are excellent candidates for in vivo imaging applications utilizing copper-free click chemistry. They share similar spectral properties, making them largely interchangeable in terms of instrumentation. The choice between them may come down to specific experimental needs and empirical testing. This compound has a reported higher extinction coefficient, which may translate to greater brightness. Conversely, the IRDye family of dyes is well-regarded for producing low background and high signal-to-noise ratios in in vivo applications.
Given the lack of direct comparative studies, researchers are encouraged to perform pilot studies to evaluate which dye provides the optimal performance for their specific targeting molecule and animal model. Factors such as the degree of labeling, probe stability, and in vivo clearance can all influence the ultimate imaging outcome.
References
A Researcher's Guide to Far-Red DBCO Reagents for Copper-Free Click Chemistry: A Comparative Analysis
For researchers engaged in bioconjugation, live-cell imaging, and drug development, the selection of fluorescent probes for copper-free click chemistry is a critical decision. Strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, allows for the covalent labeling of biomolecules in their native environment without the need for cytotoxic copper catalysts. Dibenzocyclooctyne (DBCO) functionalized dyes are central to this technique, offering a stable and highly reactive partner for azide-modified targets.
This guide provides a comprehensive comparison of commercially available alternatives to Cy5.5 DBCO, a widely used far-red fluorescent probe. By examining key performance metrics, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal DBCO-dye for their specific experimental needs.
Performance Comparison of Far-Red DBCO Dyes
The ideal fluorescent probe for copper-free click chemistry should possess a combination of high brightness, exceptional photostability, and rapid reaction kinetics. The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). A high extinction coefficient indicates efficient light absorption, while a high quantum yield signifies a greater number of emitted photons per absorbed photon. Photostability determines the duration over which a reliable fluorescent signal can be detected under continuous illumination. Finally, the second-order rate constant (k₂) of the SPAAC reaction dictates the speed and efficiency of the conjugation reaction, which is particularly crucial when working with low concentrations of target molecules.
Below is a summary of the key quantitative data for this compound and its alternatives in the far-red and near-infrared spectral regions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| This compound | 678 | 694 | 190,000[1][2] | ~0.20[3] | 38,000 | ~0.24–2.1 (with benzyl azide)[4][5] |
| Alexa Fluor 647 DBCO | 649 | 671 | 270,000 | ~0.33 | 89,100 | ~0.24–2.1 (with benzyl azide) |
| DyLight 650 DBCO | 652 | 672 | 250,000 | High (not specified) | - | ~0.24–2.1 (with benzyl azide) |
| IRDye 650 DBCO | 651 | 668 | 230,000 | Not specified | - | ~0.24–2.1 (with benzyl azide) |
| CF660R DBCO | 663 | 682 | 100,000 | Not specified | - | ~0.24–2.1 (with benzyl azide) |
| IRDye 680RD DBCO | 680 | 694 | 170,000 | Not specified | - | ~0.24–2.1 (with benzyl azide) |
| BDP 650/665 DBCO | 649 | 667 | 94,000 | 0.52 | 48,880 | ~0.24–2.1 (with benzyl azide) |
Note: The quantum yield of DBCO-conjugated dyes is often not explicitly reported by manufacturers. The values presented for this compound and Alexa Fluor 647 DBCO are based on the quantum yields of their parent dyes, which are expected to be similar. The second-order rate constant is for the reaction of a DBCO moiety with an azide and may vary slightly depending on the specific dye structure and reaction conditions.
Experimental Workflows and Chemical Principles
The successful application of DBCO-dyes in copper-free click chemistry relies on a well-defined experimental workflow. The following diagrams illustrate the fundamental chemical reaction and a typical workflow for labeling cell surface glycans for analysis by flow cytometry.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of DBCO-dyes in copper-free click chemistry. Optimization may be required for specific applications and cell types.
Protocol 1: General Procedure for Antibody Labeling with DBCO-NHS Ester
This protocol describes the labeling of an antibody with a DBCO-NHS ester, preparing it for conjugation to an azide-modified molecule.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette (e.g., 10K MWCO)
Procedure:
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Antibody Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. Ensure the final concentration of the organic solvent is less than 20%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted DBCO-NHS ester and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).
Protocol 2: Copper-Free Click Chemistry with DBCO-labeled Antibody and Azide-Molecule
This protocol outlines the conjugation of a DBCO-labeled antibody to an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled antibody
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may need to be optimized depending on the specific reactants.
-
Purification: If necessary, purify the final conjugate to remove any unreacted azide-molecule using an appropriate method such as size-exclusion chromatography or dialysis.
Protocol 3: Determination of Second-Order Rate Constant (k₂)
This protocol describes a method to determine the second-order rate constant of a DBCO-dye with an azide, such as benzyl azide, using UV-Vis spectrophotometry.
Materials:
-
DBCO-dye of interest
-
Benzyl azide
-
Appropriate solvent (e.g., acetonitrile/water mixture)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Determine λmax: Record the UV-Vis spectrum of the DBCO-dye in the chosen solvent to determine its wavelength of maximum absorbance (λmax), which is typically around 309 nm for the DBCO moiety.
-
Prepare Reactant Solutions: Prepare a stock solution of the DBCO-dye and a stock solution of benzyl azide of known concentrations.
-
Kinetic Measurement: a. In a quartz cuvette, add a known concentration of the DBCO-dye. b. Initiate the reaction by adding a known, excess concentration of benzyl azide to the cuvette and start monitoring the absorbance at the λmax of the DBCO-dye over time. c. Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance at λmax no longer changes).
-
Data Analysis: a. Plot the absorbance versus time. b. Under pseudo-first-order conditions (with a large excess of azide), the natural logarithm of the absorbance will be linear with time. The slope of this line is the pseudo-first-order rate constant (k'). c. Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).
Conclusion
The selection of a far-red DBCO-dye for copper-free click chemistry involves a trade-off between brightness, photostability, and reaction kinetics. While this compound remains a popular choice, several alternatives offer compelling advantages. Alexa Fluor 647 DBCO stands out for its exceptional brightness, making it suitable for detecting low-abundance targets. BDP 650/665 DBCO also offers high brightness and a good quantum yield. DyLight 650 DBCO and IRDye 650 DBCO are also strong contenders with high extinction coefficients. For applications requiring imaging in the near-infrared spectrum, IRDye 680RD DBCO provides a spectrally distinct option.
Researchers should carefully consider the specific requirements of their experiments, including the sensitivity of their detection instruments, the duration of imaging, and the concentration of their target molecules, to make an informed decision on the most appropriate DBCO-dye. The protocols and comparative data presented in this guide serve as a valuable resource for navigating the expanding landscape of fluorescent probes for copper-free click chemistry.
References
A Comparative Guide to the Photostability of Cy5.5 DBCO and Other Cyanine Dyes
For researchers, scientists, and drug development professionals engaged in fluorescence imaging and bio-conjugation, the selection of a fluorescent dye with high photostability is critical for achieving reliable and reproducible results. This guide provides a detailed comparison of the photostability of Cy5.5 Dibenzocyclooctyne (DBCO), a popular near-infrared dye used in copper-free click chemistry, with other commonly used cyanine dyes such as Cy5 and Cy7, as well as spectrally similar alternatives like Alexa Fluor 680 and DyLight 680.
The photostability of a fluorophore, its intrinsic resistance to photochemical degradation upon exposure to excitation light, directly impacts the duration of imaging experiments and the quality of the generated data. Cyanine dyes, while valued for their brightness and tunable spectral properties, are known to be susceptible to photobleaching. This guide aims to provide a comprehensive overview of the available data on the photostability of Cy5.5 DBCO in relation to its counterparts, supported by detailed experimental protocols for researchers to conduct their own comparative studies.
Quantitative Photostability Comparison
Direct, head-to-head quantitative comparisons of the photostability of various cyanine dyes under identical experimental conditions are not always readily available in the scientific literature. However, by compiling data from multiple sources, a comparative overview can be established. It is important to note that photostability is highly dependent on the local environment, including solvent, pH, the presence of oxidizing or reducing agents, and the intensity of the excitation light.
The following tables summarize the available quantitative and qualitative data on the photostability of this compound and its alternatives.
Table 1: Spectral and Photophysical Properties of Selected Cyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) |
| This compound | ~678 | ~694 | ~190,000 | ~0.2[1] |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.28 |
| Alexa Fluor 680 | ~679 | ~702 | ~183,000 | Not widely reported |
| DyLight 680 | ~692 | ~712 | ~140,000 | Not widely reported |
Table 2: Comparative Photostability of Cyanine Dames
| Dye | Relative Photostability | Quantitative Data (if available) | Notes |
| This compound | Reported as bright and photostable[2]. | A study on Cy5.5 analogs showed higher photostability than Alexa Fluor 680 under various oxygen concentrations[3]. | The DBCO moiety is for copper-free click chemistry and is not expected to significantly alter the core fluorophore's photostability. |
| Cy5 | Less photostable than Alexa Fluor 647[4]. | A study showed that after 95 seconds of constant illumination, Cy5 retained only 55% of its initial fluorescence[4]. | Prone to photobleaching, especially in the absence of photostabilizing agents. |
| Cy7 | Generally less photostable than other near-infrared dyes like Alexa Fluor 790 and IRDye 800CW. | No direct quantitative comparison with this compound was found. | Susceptible to photobleaching, which can limit long-term imaging applications. |
| Alexa Fluor 680 | Generally considered highly photostable. | One study found it to be less photostable than some Cy5.5 analogs. | Part of the Alexa Fluor family, known for improved photostability over traditional cyanine dyes. |
| DyLight 680 | Marketed as having exceptional resistance to photobleaching. | No direct quantitative comparison with this compound was found. | DyLight dyes are generally considered to be highly photostable alternatives to other cyanine dyes. |
Disclaimer: The data presented in these tables are compiled from various sources and may not have been obtained under identical experimental conditions. For a definitive comparison, it is recommended to perform a side-by-side analysis using the protocol provided below.
Experimental Protocols
To enable researchers to perform their own photostability comparisons, two detailed experimental protocols are provided below. The first describes a method for measuring the photobleaching rate of dyes in solution, while the second outlines the determination of the fluorescence quantum yield.
Protocol 1: Measurement of Photobleaching Rate in Solution
This protocol is adapted from established methods for quantifying the photobleaching of fluorescent dyes.
Objective: To determine and compare the rate of photobleaching of different cyanine dyes in a specified solvent under controlled illumination.
Materials:
-
Cyanine dyes of interest (this compound, Cy5, Cy7, Alexa Fluor 680, DyLight 680)
-
Spectrophotometer
-
Fluorometer with a temperature-controlled cuvette holder
-
Light source with a stable output (e.g., laser or filtered lamp)
-
Neutral density filters
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or dimethyl sulfoxide (DMSO))
-
Magnetic stirrer and stir bars (optional)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the desired experimental solvent (e.g., PBS) to a final concentration that yields an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance spectrum of each diluted dye solution using a spectrophotometer to confirm the concentration and the absorbance at the excitation wavelength.
-
-
Photobleaching Experiment:
-
Place the cuvette containing the dye solution in the fluorometer.
-
If using, place a small stir bar in the cuvette and turn on the magnetic stirrer to ensure solution homogeneity.
-
Set the excitation and emission wavelengths on the fluorometer to the respective maxima for the dye being tested.
-
Record an initial fluorescence intensity measurement (F₀) before continuous illumination.
-
Begin continuous illumination of the sample with the light source. Use neutral density filters to adjust the light intensity to a level relevant to your imaging application.
-
Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes) or until the fluorescence has significantly decreased.
-
-
Data Analysis:
-
For each dye, plot the normalized fluorescence intensity (F/F₀) as a function of illumination time.
-
Fit the data to a single exponential decay function: F(t)/F₀ = e^(-kt), where 'k' is the photobleaching rate constant.
-
The photobleaching half-life (t₁/₂) can be calculated as ln(2)/k.
-
Compare the photobleaching rate constants or half-lives of the different dyes to determine their relative photostability.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. A higher quantum yield generally correlates with a brighter fluorophore, but not necessarily with higher photostability. This protocol describes the relative method for determining the fluorescence quantum yield using a known standard.
Objective: To determine the fluorescence quantum yield of a test dye relative to a standard with a known quantum yield.
Materials:
-
Test dye and a standard dye with a known quantum yield in the same spectral region (e.g., Cresyl Violet for the red/near-IR region).
-
Spectrophotometer
-
Fluorometer with corrected emission spectra capabilities
-
High-purity solvent (e.g., ethanol or water)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a series of five dilutions for both the test dye and the standard dye in the same solvent. The concentrations should be chosen to have absorbances between 0.01 and 0.1 at the excitation wavelength.
-
-
Absorbance Measurement:
-
Measure the absorbance of each dilution at the excitation wavelength using a spectrophotometer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorbance maximum of the dyes.
-
Record the fluorescence emission spectrum for each dilution of the test dye and the standard. Ensure that the emission is collected over the entire fluorescence band.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the standard.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of the test dye (Φ_test) using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test / n_std)² where Φ_std is the quantum yield of the standard, Slope_test and Slope_std are the slopes from the plots, and n_test and n_std are the refractive indices of the test and standard solutions (if the same solvent is used, this term is 1).
-
Visualizations
To further illustrate the concepts and workflows described in this guide, the following diagrams are provided.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of a cyanine dye.
Caption: Experimental workflow for comparing the photostability of fluorescent dyes.
References
Assessing the Quantum Yield of Cy5.5 DBCO Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioorthogonal chemistry and fluorescence-based applications, the selection of a suitable fluorescent probe is a critical determinant of experimental success. The quantum yield (Φ), a measure of the efficiency of converting absorbed photons into emitted photons, is a key performance indicator for any fluorophore. This guide provides a comprehensive comparison of the quantum yield of Cy5.5 DBCO, a commonly used probe for strain-promoted alkyne-azide cycloaddition (SPAAC), with several popular alternatives. Detailed experimental protocols and workflow visualizations are included to aid in the rigorous assessment of these critical reagents.
Performance Comparison of DBCO-Conjugated Fluorophores
The following table summarizes the key photophysical properties of this compound and a selection of alternative DBCO-conjugated dyes. This data is essential for researchers to make informed decisions based on the specific requirements of their experimental setup, such as the desired brightness and spectral properties.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 684 | 710 | 198,000 | 0.2[1] |
| sulfo-Cyanine5.5 DBCO | 673 | 691 | 211,000 | 0.21[2] |
| AF647 DBCO | 655 | 680 | 191,800 | 0.15[3] |
| Alexa Fluor 647 DBCO | ~650 | ~665 | ~239,000 | 0.33 (for succinimidyl ester)[4] |
| ATTO 647N DBCO | ~646 | ~664 | ~150,000 | 0.65 (for carboxy derivative)[5] |
| DyLight 650 DBCO | ~652 | ~672 | ~250,000 | Data not readily available |
| CF647 DBCO | ~650 | ~665 | ~240,000 | Data not readily available |
*Note: The quantum yield for Alexa Fluor 647 and ATTO 647N is for the unconjugated dye. Conjugation with DBCO may lead to a decrease in quantum yield due to potential quenching effects.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The following protocol outlines the comparative method for determining the fluorescence quantum yield of a test sample (e.g., this compound conjugate) relative to a well-characterized standard with a known quantum yield.
1. Materials and Equipment:
-
Spectrofluorometer: Capable of measuring corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length, matched for both absorbance and fluorescence measurements.
-
Solvent: High-purity, spectroscopy-grade solvent (e.g., ethanol, phosphate-buffered saline) in which both the standard and the test sample are soluble and stable. The same solvent must be used for both.
-
Reference Standard: A fluorescent dye with a known and well-documented quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., Rhodamine 101 or Cresyl Violet for the red/far-red region).
-
Test Sample: this compound conjugate of interest.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the reference standard and the test sample in the chosen solvent at a concentration of approximately 1 mg/mL.
-
-
Preparation of a Series of Dilutions:
-
From the stock solutions, prepare a series of five dilutions for both the reference standard and the test sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 AU to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the reference standard and the test sample.
-
Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the standard and the test sample.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the reference standard and the test sample.
-
The excitation wavelength must be identical to the one used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the reference standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad).
-
-
Calculation of Quantum Yield:
-
The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_S * (Grad_X / Grad_S) * (η_X² / η_S²)
Where:
-
Φ_S is the known quantum yield of the reference standard.
-
Grad_X is the gradient from the plot of the test sample.
-
Grad_S is the gradient from the plot of the reference standard.
-
η_X is the refractive index of the solvent used for the test sample.
-
η_S is the refractive index of the solvent used for the reference standard. (If the same solvent is used, this term becomes 1).
-
-
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the key steps and relationships in the experimental determination of quantum yield.
Caption: Experimental workflow for relative quantum yield determination.
Caption: Signaling pathway of fluorescence and quantum yield.
References
Confirming Covalent Bond Formation in Cy5.5 DBCO Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the successful covalent conjugation of molecules is a critical step in creating reliable bioconjugates for imaging, diagnostics, and therapeutics. This guide provides a comparative overview of methods to confirm covalent bond formation in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using Cy5.5 DBCO, a popular near-infrared dye.
The reaction between a dibenzocyclooctyne (DBCO) group and an azide is a cornerstone of copper-free click chemistry, valued for its high efficiency, specificity, and biocompatibility.[1][2][3] When Cy5.5, a bright and photostable cyanine dye, is functionalized with DBCO, it becomes a powerful tool for labeling azide-modified biomolecules.[4][5] The formation of a stable triazole ring signifies a successful covalent linkage. This guide will delve into the analytical techniques used to verify this bond formation and compare the this compound system with other labeling methods.
Comparison of Analytical Methods for Confirmation
Several analytical techniques can be employed to confirm the covalent bond formation between this compound and an azide-containing molecule. The choice of method often depends on the nature of the biomolecule, the required level of detail, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Monitors the disappearance of the characteristic DBCO absorbance peak around 309-310 nm upon reaction with an azide. | Simple, non-destructive, and allows for real-time reaction monitoring. | Indirect method; may not be suitable for complex mixtures where other components absorb in the same region. |
| Mass Spectrometry (MS) | Directly measures the mass-to-charge ratio of the resulting conjugate, confirming the expected molecular weight increase. | Provides direct and unambiguous evidence of covalent bond formation. Can be used to determine labeling efficiency. | Requires specialized equipment and sample preparation. May be challenging for very large or heterogeneous biomolecules. |
| High-Performance Liquid Chromatography (HPLC) | Separates the reaction mixture, allowing for the identification of the product peak with a different retention time from the starting materials. | Can be used for both qualitative confirmation and quantitative analysis of reaction yield and purity. | Requires method development for optimal separation. May not be suitable for all types of biomolecules. |
| Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy | Monitors the disappearance of the characteristic azide absorption peak at approximately 2100 cm⁻¹. | Allows for live monitoring of the reaction progress, even in complex biological fluids. | Limited to azide concentrations greater than 10 mM for effective monitoring. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | For protein conjugations, the increase in molecular weight of the protein after conjugation with this compound can be visualized as a band shift on the gel. | Simple and widely available technique for protein analysis. | Provides qualitative confirmation but is not precise for determining the degree of labeling. |
Comparison with Alternative Labeling Chemistries
While this compound and SPAAC offer significant advantages, other bioorthogonal reactions and labeling strategies are also available.
| Labeling Chemistry | Reagents | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide, Copper(I) catalyst | High reaction rates. However, the cytotoxicity of the copper catalyst can be a concern for in vivo applications. |
| Tetrazine Ligation | Tetrazine + trans-Cyclooctene (TCO) | Extremely fast reaction kinetics, often faster than SPAAC. Can be used for rapid labeling applications. |
| Staudinger Ligation | Azide + Phosphine | One of the first bioorthogonal reactions developed. Generally has slower reaction kinetics compared to click chemistry reactions. |
The primary advantage of the this compound system is its biocompatibility due to the absence of a cytotoxic copper catalyst, making it highly suitable for in vivo and live-cell applications.
Experimental Protocol: Confirmation of this compound Conjugation to an Azide-Modified Antibody via UV-Vis Spectroscopy and SDS-PAGE
This protocol provides a general framework for conjugating this compound to an azide-modified antibody and confirming the covalent bond formation.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
-
SDS-PAGE equipment and reagents
-
Gel imaging system
Procedure:
-
Baseline UV-Vis Spectrum:
-
Record the UV-Vis spectrum of the this compound solution to determine the absorbance maximum around 310 nm.
-
Record the UV-Vis spectrum of the azide-modified antibody solution.
-
-
Conjugation Reaction:
-
Add a molar excess of this compound to the azide-modified antibody solution. The exact molar ratio should be optimized for the specific antibody and desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, protected from light.
-
-
Monitoring the Reaction with UV-Vis Spectroscopy:
-
Periodically, or at the end of the incubation, record the UV-Vis spectrum of the reaction mixture.
-
Successful conjugation is indicated by a decrease or disappearance of the DBCO absorbance peak around 310 nm.
-
-
Purification (Optional but Recommended):
-
Remove excess, unreacted this compound using a desalting column or dialysis.
-
-
SDS-PAGE Analysis:
-
Prepare samples of the unconjugated azide-modified antibody and the purified Cy5.5-conjugated antibody for SDS-PAGE.
-
Run the samples on a polyacrylamide gel under reducing conditions.
-
Visualize the gel using a gel imaging system capable of detecting the fluorescence of Cy5.5 (Excitation/Emission: ~678/694 nm).
-
Successful covalent conjugation will be confirmed by the appearance of a fluorescent band at a higher molecular weight for the conjugated antibody compared to the unconjugated antibody.
-
Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the covalent bond formation in a this compound reaction.
Caption: Workflow for confirming this compound covalent bond formation.
By employing these analytical methods and understanding the comparative landscape of bioconjugation chemistries, researchers can confidently generate and validate their Cy5.5-labeled biomolecules for a wide range of applications.
References
Cy5.5 DBCO: A Comparative Guide for Bioconjugation and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared (NIR) fluorescent probe widely utilized in bioconjugation. Through a detailed comparison with its alternatives, this guide aims to equip researchers with the necessary information to make informed decisions for their experimental designs. We will delve into its applications, pinpoint its limitations, and provide detailed experimental protocols, all supported by quantitative data.
Performance Comparison of Cy5.5 DBCO and Alternatives
The selection of a fluorescent probe is critical for the sensitivity and accuracy of an assay. This compound is a bright and photostable dye, but its performance should be weighed against other commercially available options. The following table summarizes the key quantitative parameters of this compound and its spectrally similar alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| This compound | ~675-678 | ~694 | ~190,000 | ~0.2 | Bright and photostable near-IR probe; water-soluble and pH-insensitive (pH 4-10).[1][2][3] |
| Alexa Fluor 680 DBCO | ~679 | ~702 | ~183,000 | Not specified | Bright and photostable; part of the well-established Alexa Fluor family. |
| DyLight 680 DBCO | ~682 | ~715 | ~140,000 | Not specified | A member of the DyLight series, known for good fluorescence and photostability. |
| IRDye 800CW DBCO | ~774 | ~789 | ~240,000 | Not specified | Emits further in the NIR range, potentially reducing autofluorescence.[4] |
Applications of this compound
This compound's utility stems from its participation in copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of azide-modified biomolecules in complex biological systems. This has led to its widespread adoption in various research areas:
-
Bioconjugation: The primary application of this compound is the covalent labeling of proteins, antibodies, peptides, and nucleic acids that have been functionalized with an azide group. This is instrumental in creating fluorescently tagged molecules for various downstream applications.
-
Cellular Imaging: Its near-infrared emission profile makes it suitable for live-cell imaging, as it minimizes autofluorescence from cellular components. It has been successfully used for in vivo imaging and tracking of cells.
-
Drug Delivery: In the realm of drug development, this compound can be used to track the biodistribution and pharmacokinetics of drug delivery vehicles, such as nanoparticles.
Limitations of this compound
Despite its advantages, this compound is not without its limitations:
-
High Background in Fixed and Permeabilized Cells: A significant drawback is its tendency to produce high background signals in fixed and permeabilized cells, making it unsuitable for intracellular staining in such preparations.
-
General Limitations of Copper-Free Click Chemistry: While advantageous for its biocompatibility, the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction can be slower than its copper-catalyzed counterpart. Furthermore, the synthesis of the strained DBCO moiety can be complex.
-
In Vivo Stability and Pharmacokinetics: The biodistribution and clearance of this compound-labeled molecules in vivo are influenced by the properties of the conjugated biomolecule. The overall pharmacokinetic profile needs to be carefully considered for each specific application.
Experimental Protocols
Antibody Labeling with this compound
This protocol describes the labeling of an azide-modified antibody with this compound.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Antibody Solution: Adjust the concentration of the azide-modified antibody to 1-5 mg/mL in the reaction buffer.
-
Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the antibody solution. Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess, unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).
Visualizing the Bioconjugation Workflow
The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.
References
Safety Operating Guide
Navigating the Disposal of Cy5.5 DBCO: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Cy5.5 dibenzocyclooctyne (DBCO), a fluorescent dye commonly used in bioconjugation and imaging applications. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Safety and Hazard Information
Cy5.5 DBCO is a chemical reagent that requires careful handling. According to safety data sheets, it is classified as a substance that can cause skin and eye irritation and may lead to respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
| Hazard Classification | Precautionary Statements |
| Skin Irritant | P264: Wash skin thoroughly after handling. |
| Eye Irritant | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritant | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Proper Disposal Protocol for this compound
Given the hazardous nature of this compound and the absence of specific deactivation procedures in publicly available safety data, it must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash. The following step-by-step protocol outlines the necessary procedures for its safe disposal.
Experimental Protocol: Disposal of this compound Waste
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions (both aqueous and solvent-based), and solid waste such as contaminated pipette tips, tubes, gloves, and bench paper.
-
Segregate this compound waste from other incompatible waste streams to prevent dangerous chemical reactions.
-
-
Containment of Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. For solid waste, a sturdy, sealable plastic bag or a designated solid waste container is appropriate.
-
Ensure the container is kept closed except when adding waste.
-
-
Containment of Liquid Waste:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container.
-
The container must be appropriate for the solvent used (e.g., a glass bottle for organic solvents, a high-density polyethylene container for aqueous solutions).
-
Never mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's hazardous waste guidelines.
-
-
Labeling of Waste Containers:
-
Label all waste containers with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include the full chemical name ("this compound"), the concentration, and the type of solvent (if applicable). Do not use abbreviations.
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Hazardous Waste:
-
Store the labeled hazardous waste containers in a designated and secure secondary containment area within the laboratory.
-
This area should be away from general lab traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for pickup, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for collection.
-
Follow their specific procedures for waste pickup requests.
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cy5.5 DBCO
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Cy5.5 DBCO, a near-infrared fluorescent dye.
This guide provides crucial procedural guidance to ensure the safe and effective use of this compound in the laboratory. Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following personal protective equipment (PPE) is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must be worn at all times in the laboratory. Goggles provide a higher level of protection against splashes. |
| Hand Protection | Nitrile Gloves | Chemical-resistant nitrile gloves are required. Always inspect gloves for any signs of damage before use and change them immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and clothing from potential splashes. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Guide to Handling this compound
Proper handling of this compound is critical for both safety and experimental success. Follow these steps to ensure a safe and efficient workflow.
Preparation and Reconstitution
-
Work Area Preparation : Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Consult Safety Data Sheet (SDS) : Before handling, thoroughly review the Safety Data Sheet for this compound.
-
Weighing the Compound : If working with the solid form, carefully weigh the required amount in a chemical fume hood to avoid inhalation of any dust particles.
-
Reconstitution : this compound is soluble in water, DMSO, and DMF.[1] Prepare the stock solution by dissolving the compound in the appropriate solvent as per your experimental protocol.
Experimental Workflow
Quantitative Data
At present, there are no established occupational exposure limits (e.g., PEL, TWA, STEL) for this compound. Therefore, it is crucial to handle this compound with a high degree of caution and to minimize all potential exposure.
| Parameter | Value |
| Occupational Exposure Limits (OELs) | Not established |
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : All solid waste contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
Disposal Procedure
-
Labeling : Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Institutional Guidelines : Follow your institution's specific guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures.
By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
